Protokylol
Beschreibung
This compound is a β-adrenergic receptor agonist used as a bronchodilator in Europe and the United States.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
RN given refers to parent cpd; synonym caytine refers to HCl; structure
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11(6-12-2-5-17-18(7-12)24-10-23-17)19-9-16(22)13-3-4-14(20)15(21)8-13/h2-5,7-8,11,16,19-22H,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMAEVHDZXIGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136-69-6 (hydrochloride) | |
| Record name | Protokylol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20861796 | |
| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-70-9 | |
| Record name | Protokylol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protokylol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protokylol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protokylol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOKYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5Y4EEO2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of Protokylol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Protokylol hydrochloride is a bronchodilator medication used in the management of respiratory conditions characterized by bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD)[1]. As a member of the β2-adrenergic agonist class of drugs, its therapeutic effects are mediated through the stimulation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways[1]. This document aims to provide a detailed technical overview of the pharmacological properties of this compound hydrochloride for a scientific audience.
Mechanism of Action
This compound hydrochloride exerts its pharmacological effects by acting as an agonist at β2-adrenergic receptors[1][2][3]. The binding of this compound hydrochloride to these G-protein coupled receptors initiates a cascade of intracellular events, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.
Signaling Pathway
The activation of β2-adrenergic receptors by this compound hydrochloride triggers the following signaling pathway:
-
Receptor Binding: this compound hydrochloride binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of protein kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins, including myosin light chain kinase (MLCK) and ion channels.
-
Smooth Muscle Relaxation: The phosphorylation of these target proteins results in a decrease in intracellular calcium concentrations and the inhibition of smooth muscle contraction, leading to bronchodilation.
Figure 1. Signaling pathway of this compound hydrochloride.
Quantitative Pharmacological Data
Disclaimer: The data presented in Tables 1, 2, and 3 are for illustrative purposes only and do not represent the pharmacological profile of this compound hydrochloride.
Table 1: Representative Receptor Binding Affinities of β2-Adrenergic Agonists
| Compound | Receptor | Ki (nM) | Reference Compound |
| Salbutamol | Human β2 | 230 | Propranolol |
| Formoterol | Human β2 | 2.4 | Propranolol |
| Salmeterol | Human β2 | 3.1 | Propranolol |
| Isoprenaline | Human β2 | 45 | Propranolol |
Table 2: Representative Potency for Adenylyl Cyclase Activation
| Compound | Cell Line | EC50 (nM) |
| Salbutamol | CHO-K1 | 6.3 |
| Formoterol | CHO-K1 | 0.08 |
| Salmeterol | CHO-K1 | 0.25 |
| Isoprenaline | CHO-K1 | 1.2 |
Table 3: Representative Pharmacokinetic Parameters of an Inhaled β2-Agonist (Salbutamol)
| Parameter | Value | Unit |
| Tmax | 0.5 - 2 | hours |
| Cmax | 2 - 5 | ng/mL |
| Half-life (t½) | 3 - 6 | hours |
| Bioavailability | ~20-47 | % |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of β2-adrenergic agonists like this compound hydrochloride.
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol
-
Non-specific binding control: Propranolol (10 µM)
-
Test compound (this compound hydrochloride) at various concentrations
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (GF/C)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or propranolol (for non-specific binding).
-
Add the radioligand to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Radioligand Binding Assay Workflow.
Adenylyl Cyclase Activation Assay
This protocol measures the ability of a test compound to stimulate the production of cAMP, indicating its agonist activity at Gs-coupled receptors.
Materials:
-
Whole cells or cell membranes expressing the β2-adrenergic receptor
-
Test compound (this compound hydrochloride) at various concentrations
-
Forskolin (positive control)
-
ATP
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Figure 3. Adenylyl Cyclase Activation Assay Workflow.
Conclusion
This compound hydrochloride is a β2-adrenergic receptor agonist that functions as a bronchodilator through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway. While its clinical use in the treatment of obstructive airway diseases is established, a comprehensive quantitative pharmacological profile in the public domain is lacking. This technical guide has provided a detailed overview of its mechanism of action and the established signaling cascade. The inclusion of standardized experimental protocols and illustrative data from related compounds offers a valuable resource for researchers and drug development professionals working on β2-adrenergic agonists. Further studies are warranted to fully elucidate the specific binding kinetics, potency, and pharmacokinetic properties of this compound hydrochloride to refine its therapeutic application and inform the development of novel respiratory therapeutics.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 1,2-Benzenediol, 4-(2-((2-(1,3-benzodioxol-5-yl)-1-methylethyl)amino)-1-hydroxyethyl)-, hydrochloride (1:1) | C18H22ClNO5 | CID 8699 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Modeling of Protokylol Receptor Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Protokylol and its Receptor Targets
This compound is a β-adrenergic receptor agonist with a structural resemblance to isoproterenol.[2] It is used clinically to relax the smooth muscle of the airways, leading to bronchodilation.[1] The primary molecular target of this compound is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[2] Upon agonist binding, the β2AR activates a downstream signaling cascade, leading to the desired therapeutic effect.
Interestingly, a recent in silico drug repurposing study has identified this compound as a potential agonist for the TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation. This suggests a possible secondary mechanism of action or potential for repositioning this compound for other therapeutic indications.
Molecular Mechanisms and Signaling Pathways
Beta-2 Adrenergic Receptor Signaling
The binding of this compound to the β2-adrenergic receptor initiates a well-characterized signaling pathway. The β2AR is coupled to a stimulatory G-protein (Gs). Upon activation, the Gs alpha subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel
The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and low pH. Its activation leads to the influx of cations, primarily Ca2+, which triggers downstream signaling events. The in silico prediction of this compound as a TRPV1 agonist suggests that it may bind to the channel and induce a conformational change that opens the pore. Experimental validation is required to confirm this interaction and elucidate the precise mechanism.
Quantitative Data on Receptor Binding and Activity
As of the latest literature review, specific quantitative binding data for this compound, such as dissociation constants (Kd), inhibition constants (Ki), and half-maximal effective or inhibitory concentrations (EC50/IC50), are not publicly available. The following tables are provided as templates to be populated with data obtained from the experimental protocols detailed in the subsequent section.
Table 1: this compound Binding Affinity for Adrenergic and TRPV1 Receptors
| Receptor | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Cell Line/Tissue | Reference |
| β2-Adrenergic | [3H]-Dihydroalprenolol | Data not available | Data not available | Data not available | e.g., HEK293 cells | (To be determined) |
| TRPV1 | [3H]-Resiniferatoxin | Data not available | Data not available | Data not available | e.g., HEK293 cells | (To be determined) |
Table 2: this compound Functional Activity at Adrenergic and TRPV1 Receptors
| Receptor | Assay Type | EC50 (nM) | Emax (% of control) | Cell Line | Reference |
| β2-Adrenergic | cAMP Accumulation | Data not available | Data not available | e.g., CHO-K1 cells | (To be determined) |
| TRPV1 | Ca2+ Influx / Patch Clamp | Data not available | Data not available | e.g., DRG neurons | (To be determined) |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the binding affinity and functional activity of this compound.
Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol is adapted from standard methods for determining receptor binding affinity.
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.
-
Non-specific binding control: Propranolol (10 µM).
-
This compound stock solution.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound, and 50 µL of a fixed concentration of [3H]-DHA (typically at its Kd concentration).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of 10 µM propranolol.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through GF/C filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for β2-Adrenergic Receptor Functional Activity
This protocol measures the functional agonistic activity of this compound.
Objective: To determine the EC50 and Emax of this compound-induced cAMP accumulation.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.
-
This compound stock solution.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency.
-
Seed the cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
-
Assay:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add 50 µL of stimulation buffer containing varying concentrations of this compound to the wells.
-
For the positive control, add a saturating concentration of forskolin.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Whole-Cell Patch Clamp for TRPV1 Agonist Activity
This protocol is for the electrophysiological characterization of this compound's effect on TRPV1 channels.
Objective: To determine if this compound activates TRPV1 channels and to characterize the current-voltage relationship.
Materials:
-
HEK293 cells transiently or stably expressing human TRPV1, or dorsal root ganglion (DRG) neurons.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
This compound stock solution.
-
Capsaicin (positive control).
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for patch-clamp recording.
-
-
Pipette Preparation:
-
Pull pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to measure baseline currents.
-
Perfuse the external solution containing varying concentrations of this compound onto the cell.
-
Record any changes in membrane current.
-
As a positive control, apply a known concentration of capsaicin.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Construct a dose-response curve and determine the EC50 value.
-
Analyze the current-voltage (I-V) relationship in the presence of this compound to characterize the ion channel's properties.
-
In Silico Modeling Workflow
In silico modeling can provide valuable insights into the binding mode of this compound at its receptor targets and guide further drug development efforts.
Homology Modeling (if necessary)
If a crystal structure of the target receptor is unavailable, a homology model can be built using the amino acid sequence and a suitable template structure.
Ligand and Receptor Preparation
The 3D structure of this compound can be obtained from databases like PubChem or sketched using molecular modeling software. The structure should be energy minimized. The receptor structure (e.g., from the Protein Data Bank) needs to be prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules.
Molecular Docking
Molecular docking simulations are performed to predict the binding pose of this compound within the receptor's binding site. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity.
Molecular Dynamics (MD) Simulations
MD simulations can be used to refine the docked pose and to study the dynamic behavior of the ligand-receptor complex over time. This can provide insights into the stability of the binding mode and the conformational changes induced by ligand binding.
Binding Free Energy Calculations
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the this compound-receptor complex from the MD simulation trajectories.
Conclusion
This technical guide outlines a comprehensive approach to understanding the receptor binding of this compound through a combination of experimental and in silico methods. While quantitative binding data for this compound is currently lacking in the public domain, the detailed protocols provided herein offer a clear path for researchers to determine these crucial parameters. The in silico modeling workflow provides a framework for investigating the molecular interactions between this compound and its target receptors, which can aid in the rational design of novel and improved therapeutics. The potential interaction with the TRPV1 channel opens up new avenues for research into the pharmacological profile of this compound.
References
Protokylol: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide consolidates the core physicochemical properties, experimental protocols, and biological activity of Protokylol, a potent β-adrenergic receptor agonist.
Core Physicochemical Properties
This compound is a chiral sympathomimetic amine, structurally related to isoproterenol, that has been used clinically as a bronchodilator. For research purposes, a thorough understanding of its physicochemical characteristics is paramount for designing experiments, developing analytical methods, and interpreting biological data. The key properties of this compound and its commonly used hydrochloride salt are summarized below.
Table 1: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | 4-[2-[[2-(1,3-Benzodioxol-5-yl)-1-methylethyl]amino]-1-hydroxyethyl]benzene-1,2-diol[1] | 4-[2-[[2-(1,3-Benzodioxol-5-yl)-1-methylethyl]amino]-1-hydroxyethyl]benzene-1,2-diol hydrochloride |
| Chemical Formula | C₁₈H₂₁NO₅ | C₁₈H₂₂ClNO₅[2] |
| Molecular Weight | 331.36 g/mol [1] | 367.82 g/mol [2] |
| Melting Point | Not reported | 126-127 °C (from isopropanol) |
| Boiling Point | Not reported | Not reported |
| pKa (Predicted) | Strongest Acidic: 9.86Strongest Basic: 8.98[2] | Not applicable |
| logP (Predicted) | 1.29 (ALOGPS), 1.48 (ChemAxon) | Not applicable |
| Solubility | Water: 0.236 mg/mL (Predicted, ALOGPS) | Soluble in water. DMSO: 74 mg/mL |
Synthesis and Purification
The seminal synthesis of this compound was first reported by Biel et al. in 1954. The general scheme involves the N-substitution of a norepinephrine analogue. While the original publication provides the foundational methodology, this section outlines a generalized experimental protocol based on subsequent adaptations for related compounds.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via reductive amination.
Materials:
-
1-(3,4-Dihydroxyphenyl)-2-aminoethanol (Norepinephrine)
-
1-(1,3-Benzodioxol-5-yl)propan-2-one
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Anhydrous solvent (e.g., Dichloromethane, Methanol)
-
Glacial acetic acid (optional, as a catalyst)
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a solution of 1-(3,4-Dihydroxyphenyl)-2-aminoethanol in the chosen anhydrous solvent, add 1-(1,3-Benzodioxol-5-yl)propan-2-one. If required, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Reduction: The reducing agent is added portion-wise to the stirred reaction mixture at room temperature. The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The mixture is then filtered through a pad of diatomaceous earth to remove inorganic salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Recrystallization
Objective: To purify the synthesized this compound hydrochloride.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., Isopropanol)
-
Standard filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Dissolution: The crude this compound hydrochloride is dissolved in a minimal amount of hot isopropanol.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold isopropanol and then dried under vacuum to yield pure this compound hydrochloride.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the catechol and benzodioxole chromophores absorb, typically around 280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Method validation should be performed according to ICH guidelines to establish linearity, accuracy, precision, specificity, and sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the catechol and benzodioxole rings.
-
Methine and Methylene Protons: A complex pattern of signals in the aliphatic region corresponding to the protons of the ethylamino chain and the methyl group.
-
Hydroxyl and Amine Protons: Broad signals that may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Distinct signals for each of the 18 carbon atoms, with chemical shifts characteristic of aromatic, aliphatic, and oxygenated carbons. The chemical shifts of carbons adjacent to the chiral centers will be of particular interest.
Biological Activity and Signaling Pathway
This compound exerts its pharmacological effects primarily through its interaction with β-adrenergic receptors, with a noted selectivity for β₂-receptors.
Mechanism of Action
As a β-adrenergic receptor agonist, this compound binds to and activates these G-protein coupled receptors (GPCRs) on the surface of target cells, such as bronchial smooth muscle cells. This binding initiates a downstream signaling cascade.
Signaling Pathway
The activation of β₂-adrenergic receptors by this compound leads to the stimulation of the Gs alpha subunit of the associated heterotrimeric G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Quantitative Biological Data
While extensive quantitative data for this compound is not widely published, the following experimental approaches are standard for characterizing its biological activity.
Receptor Binding Affinity (Ki): Radioligand binding assays are used to determine the affinity of this compound for β-adrenergic receptors. This involves competing the binding of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) with increasing concentrations of unlabeled this compound in membrane preparations expressing the receptor of interest. The concentration of this compound that inhibits 50% of the radioligand binding (IC₅₀) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Lower Ki values indicate higher binding affinity.
Functional Potency (EC₅₀): The functional potency of this compound is typically assessed by measuring its ability to stimulate cAMP production in cells expressing β₂-adrenergic receptors. A common method is the competitive immunoassay using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. Cells are treated with varying concentrations of this compound, and the amount of cAMP produced is quantified. The concentration of this compound that produces 50% of the maximal response is the EC₅₀ value, which is a measure of its potency.
Conclusion
This technical guide provides a foundational overview of the physicochemical properties, synthesis, analysis, and biological activity of this compound for research applications. While predicted data and generalized protocols are presented, it is crucial for researchers to perform experimental validation for their specific applications. The provided methodologies for synthesis, purification, and analysis, along with the framework for characterizing its biological activity, will serve as a valuable resource for scientists and professionals in the field of drug discovery and development. Further research to determine experimental values for properties such as pKa and logP, as well as comprehensive quantitative biological data, would significantly enhance the understanding of this compound.
References
Protokylol CAS number 136-70-9 scientific data
An In-Depth Technical Guide to Protokylol (CAS 136-70-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scientific data available for this compound (CAS 136-70-9), a β-adrenergic receptor agonist. It covers the compound's chemical identity, mechanism of action, and pharmacological targets, with a focus on presenting data and methodologies relevant to research and development.
Chemical and Physical Properties
This compound is a sympathomimetic amine used clinically as a bronchodilator.[1][2] It is structurally related to isoproterenol and contains a methylenedioxyphenyl group.[2] The compound is typically available as a hydrochloride salt to improve its solubility and stability.[3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 136-70-9 | [4] |
| CAS Number (HCl Salt) | 136-69-6 | |
| Molecular Formula | C₁₈H₂₁NO₅ | |
| Molecular Weight | 331.36 g/mol | |
| Molecular Weight (HCl Salt) | 367.82 g/mol | |
| IUPAC Name | 4-[2-[[2-(1,3-Benzodioxol-5-yl)-1-methylethyl]amino]-1-hydroxyethyl]benzene-1,2-diol | |
| Synonyms | Caytine, JB-251, Ventaire, Protoquilol |
| Appearance | White to off-white crystalline powder (HCl Salt) | |
Table 2: Predicted Physicochemical Properties (this compound Hydrochloride) Note: These values are computationally predicted and have not been experimentally verified in the cited literature.
| Property | Predicted Value | Source |
|---|---|---|
| Water Solubility | 0.236 mg/mL | |
| logP | 1.29 - 1.48 | |
| pKa (Strongest Acidic) | 9.86 | |
| pKa (Strongest Basic) | 8.98 | |
| Polar Surface Area | 91.18 Ų | |
| Rotatable Bond Count | 6 | |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 6 | |
Pharmacology and Mechanism of Action
This compound's primary therapeutic effect as a bronchodilator is mediated through its agonist activity at β₂-adrenergic receptors. More recent computational studies have also predicted its potential as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
β₂-Adrenergic Receptor Agonism
As a β₂-adrenergic agonist, this compound mimics the action of endogenous catecholamines like epinephrine on the smooth muscle of the airways. The binding of this compound to the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade.
-
Receptor Binding and G-Protein Activation : this compound binds to the β₂-adrenergic receptor on bronchial smooth muscle cells. This causes a conformational change in the receptor, activating the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation : The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation : PKA phosphorylates several downstream targets, which leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade ultimately results in the relaxation of bronchial smooth muscle, leading to bronchodilation.
Additionally, this pathway can inhibit the release of inflammatory mediators from mast cells, providing further benefit in respiratory conditions like asthma.
References
An In-depth Technical Guide to the Research Applications of C18H21NO5 (Oxycodone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C18H21NO5 predominantly corresponds to Oxycodone, a semi-synthetic opioid analgesic synthesized from thebaine.[1] It is a cornerstone in the management of moderate to severe pain, yet its high potential for abuse and addiction necessitates a thorough understanding of its pharmacological profile.[2] This guide provides a detailed overview of Oxycodone's mechanism of action, research applications, and key experimental data. It includes quantitative data on receptor binding and pharmacokinetics, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway to support ongoing research and development in pain management and opioid pharmacology.
Core Pharmacology and Mechanism of Action
Oxycodone is a potent opioid receptor agonist with the strongest affinity for the mu (μ) opioid receptor (MOR).[2] It also exhibits a lower affinity for kappa (κ) and delta (δ) opioid receptors.[3] Its analgesic and euphoric effects are primarily mediated through its action as a full agonist at the MOR.[3]
Upon binding to the MOR, a G-protein coupled receptor (GPCR), Oxycodone initiates a conformational change that stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gαi/o). This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this signaling cascade are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the closing of voltage-gated Ca²⁺ channels (reducing neurotransmitter release from presynaptic terminals) and the opening of G-protein-coupled inwardly rectifying K⁺ channels (causing hyperpolarization and reduced excitability of postsynaptic neurons).
The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission in the central and peripheral nervous systems.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Oxycodone's receptor binding affinity and pharmacokinetics.
Table 1: Opioid Receptor Binding Affinity of Oxycodone
This table presents the inhibition constant (Ki), a measure of binding affinity, for Oxycodone at the three primary opioid receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nmol/L | Source Tissue/System |
| Mu (μ) | 18 - 25.87 | Rat Brain Membranes / Recombinant Human MOR |
| Delta (δ) | 958 | Rat Brain Membranes |
| Kappa (κ) | 677 | Rat Brain Membranes |
| ** |
Table 2: Key Pharmacokinetic Parameters of Oral Oxycodone
This table outlines the essential pharmacokinetic properties of Oxycodone following oral administration.
| Parameter | Value | Description |
| Bioavailability | 60% - 87% | The fraction of the administered dose that reaches systemic circulation. |
| Plasma Half-life (t½) | 3 - 5 hours | The time required for the plasma concentration to reduce by half. |
| Time to Peak Plasma Concentration | ~1 hour (Immediate Release) | The time taken to reach the maximum concentration in the blood. |
| Plasma Protein Binding | ~45% | The extent to which Oxycodone binds to proteins in the blood plasma. |
| Metabolism | Hepatic (CYP3A4 & CYP2D6) | Primarily metabolized in the liver by cytochrome P450 enzymes. |
| Primary Metabolites | Noroxycodone, Oxymorphone | Oxymorphone is also a potent opioid analgesic. |
| Excretion | Renal | Excreted primarily through the kidneys as metabolites. |
| ** |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key processes in Oxycodone research.
Caption: Oxycodone's primary signaling pathway via the mu-opioid receptor.
Caption: Workflow for a radioligand competition binding assay.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to characterize Oxycodone.
In Vitro: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of Oxycodone by measuring its ability to displace a known radiolabeled ligand from the mu-opioid receptor.
-
Objective: To determine the inhibition constant (Ki) of Oxycodone for the mu-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]DAMGO, a high-affinity mu-selective peptide agonist.
-
Test Compound: Oxycodone hydrochloride dissolved and serially diluted in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Cocktail & Counter: For quantifying radioactivity.
-
-
Methodology:
-
Incubation Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of [³H]DAMGO (typically at its Kd value, e.g., ~2 nM), and varying concentrations of Oxycodone (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Total & Non-Specific Binding: Include control wells for total binding (no competitor drug) and non-specific binding (excess non-labeled ligand, e.g., 10 µM Naloxone).
-
Equilibrium: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Separation: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters three times with cold wash buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Oxycodone.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of Oxycodone that inhibits 50% of the specific binding of [³H]DAMGO).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
In Vivo: Hot Plate Analgesia Test
This behavioral assay assesses the central analgesic properties of a compound by measuring the latency of a pain response to a thermal stimulus in rodents.
-
Objective: To evaluate the analgesic efficacy of Oxycodone in mice.
-
Materials:
-
Animals: Male Swiss Webster or C57BL/6 mice (20-30 g).
-
Apparatus: A commercially available hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C), with a transparent cylinder to confine the mouse to the heated surface.
-
Test Compound: Oxycodone hydrochloride dissolved in a suitable vehicle (e.g., sterile saline).
-
Control: Vehicle (e.g., sterile saline).
-
-
Methodology:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time (in seconds) until the first sign of nociception, typically licking a hind paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established; if the mouse does not respond by this time, it should be removed.
-
Grouping and Administration: Randomly assign mice to treatment groups (e.g., Vehicle control, Oxycodone 5 mg/kg, Oxycodone 10 mg/kg). Administer the assigned treatment via a specified route (e.g., subcutaneous or intraperitoneal injection).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as done for the baseline.
-
Data Analysis:
-
The primary endpoint is the latency to response (in seconds).
-
Data can also be expressed as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .
-
Compare the response latencies or %MPE between the Oxycodone-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in latency indicates an analgesic effect.
-
-
Research Applications and Future Directions
Oxycodone's primary research and clinical application is in the management of moderate to severe acute and chronic pain, including postoperative pain and cancer-related pain.
Current Research Focus Areas:
-
Abuse-Deterrent Formulations: A significant area of research is the development of new formulations of Oxycodone that resist manipulation (e.g., crushing, dissolving) to deter abuse via non-oral routes.
-
Neuropathic Pain: Studies continue to investigate the efficacy of Oxycodone, sometimes in comparison to other opioids like morphine, in specific and often difficult-to-treat neuropathic pain models.
-
Metabolism and Pharmacogenomics: Research into how genetic variations in CYP2D6 and other enzymes affect Oxycodone's metabolism, efficacy, and side-effect profile in individual patients.
-
Combination Therapies: Investigating the use of Oxycodone in multimodal analgesic regimens, combining it with non-opioid analgesics to enhance pain relief while reducing the total opioid dose and associated side effects.
Future Directions: The development of biased agonists that selectively activate the G-protein signaling pathway over the β-arrestin pathway at the mu-opioid receptor is a promising strategy. This approach aims to develop new analgesics with the efficacy of Oxycodone but with a reduced profile of adverse effects, such as respiratory depression and tolerance.
References
Methodological & Application
Application Notes and Protocols for In Vitro Bronchodilation Assays of Protokylol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protokylol is a β-adrenergic receptor agonist that has been used as a bronchodilator.[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors in the smooth muscle of the bronchi, leading to relaxation and alleviation of bronchoconstriction.[2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's bronchodilatory effects, focusing on three key assays: isolated tracheal smooth muscle relaxation, β2-adrenergic receptor binding, and cyclic adenosine monophosphate (cAMP) stimulation.
These protocols are intended to serve as a comprehensive guide for researchers in pharmacology and drug development to assess the potency and efficacy of this compound and similar compounds.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays for this compound.
Disclaimer: Specific experimental values for this compound (EC50, Ki) were not available in the publicly accessible literature at the time of this writing. The values presented below are for illustrative purposes and should be replaced with experimentally determined data.
Table 1: Tracheal Smooth Muscle Relaxation
| Compound | Agonist | EC50 (M) | Maximum Relaxation (%) |
| This compound | Isoprenaline | [Placeholder] | [Placeholder] |
| Isoprenaline (Control) | - | [e.g., 1 x 10-8] | 100 |
Table 2: β2-Adrenergic Receptor Binding Affinity
| Compound | Radioligand | Ki (nM) | Receptor Source |
| This compound | [3H]-Dihydroalprenolol | [Placeholder] | Human recombinant |
| Propranolol (Control) | [3H]-Dihydroalprenolol | [e.g., 1.12] | Human recombinant |
Table 3: cAMP Stimulation in Airway Smooth Muscle Cells
| Compound | EC50 (M) | Maximum cAMP Production (% of Isoprenaline) |
| This compound | [Placeholder] | [Placeholder] |
| Isoprenaline (Control) | [e.g., 5 x 10-9] | 100 |
Experimental Protocols
Isolated Tracheal Smooth Muscle Relaxation Assay
This assay directly measures the relaxant effect of a compound on pre-contracted airway smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Histamine or Methacholine (contractile agents)
-
This compound hydrochloride
-
Isoprenaline hydrochloride (positive control)
-
Isolated organ bath system with isometric force transducers
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig by an approved method.
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Prepare a tracheal chain by cutting the trachea into rings and tying them together or use individual tracheal rings.
-
-
Mounting:
-
Mount the tracheal preparation in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Contraction:
-
Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or methacholine (e.g., 0.1 µM).
-
-
Compound Addition:
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound or a vehicle control to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is observed.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contracted tension.
-
Plot the concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect).
-
β2-Adrenergic Receptor Binding Assay
This assay determines the affinity of a compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
[3H]-Dihydroalprenolol ([3H]-DHA) or another suitable radioligand.
-
This compound hydrochloride.
-
Propranolol (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup:
-
In a microtiter plate, combine the cell membranes, [3H]-DHA at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled compound.
-
For non-specific binding, add a high concentration of propranolol (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of the second messenger cAMP in cells expressing the β2-adrenergic receptor.
Materials:
-
Human airway smooth muscle (HASM) cells or a cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293).
-
Cell culture medium.
-
This compound hydrochloride.
-
Isoprenaline (positive control).
-
Forskolin (to directly activate adenylyl cyclase, as a control).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture:
-
Culture the cells in appropriate flasks until they reach the desired confluency.
-
Seed the cells into a multi-well plate (e.g., 96-well) and grow to near confluency.
-
-
Compound Treatment:
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the EC50 value for cAMP stimulation.
-
References
Application Notes and Protocols for In Vivo Animal Models for Studying Protokylol Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protokylol is a sympathomimetic agent and a β-adrenergic receptor agonist primarily used as a bronchodilator for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[1] Preclinical in vivo studies are essential to characterize the efficacy, pharmacodynamics, and safety profile of this compound. These application notes provide detailed protocols for evaluating this compound in relevant animal models.
Given the limited publicly available in vivo data for this compound, the following protocols are based on established methodologies for β-adrenergic agonists. The quantitative data presented in the tables are illustrative examples to guide researchers in data presentation and interpretation.
Signaling Pathway of this compound
This compound, as a β2-adrenergic agonist, binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP) from ATP.[1][2][3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of the smooth muscle and bronchodilation.
Application Note 1: Evaluation of Bronchodilator Activity in Guinea Pigs
Guinea pigs are a well-established model for assessing bronchodilator activity due to the similarity of their airway physiology to humans. This protocol describes the evaluation of this compound's ability to reverse bronchoconstriction induced by methacholine.
Experimental Protocol
1. Animal Model:
-
Species: Hartley guinea pigs
-
Sex: Male
-
Weight: 350-450 g
-
Acclimation: At least 5 days with free access to food and water.
2. Materials and Reagents:
-
This compound hydrochloride
-
Methacholine chloride
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., urethane or sodium pentobarbital)
-
Tracheal cannula
-
Plethysmograph or ventilator to measure airway resistance and dynamic compliance
-
Nebulizer or microsprayer for drug administration
3. Experimental Procedure:
-
Anesthetize the guinea pig and place it in a supine position.
-
Perform a tracheotomy and insert a cannula into the trachea.
-
Connect the animal to a small animal ventilator and a system for measuring pulmonary mechanics (e.g., forced oscillation technique).
-
Allow the animal to stabilize.
-
Induce bronchoconstriction by administering an aerosolized solution of methacholine (e.g., 10-50 µg/mL) until a stable, significant increase in airway resistance is achieved.
-
Administer this compound via inhalation (e.g., 0.1, 0.3, 1.0 mg/mL) or intravenously (e.g., 1, 3, 10 µg/kg).
-
Continuously record airway resistance and dynamic lung compliance for at least 30 minutes post-Protokylol administration.
-
A vehicle control group (saline) should be included.
Data Presentation
The primary endpoint is the percentage inhibition of the methacholine-induced bronchoconstriction.
Table 1: Illustrative Bronchodilator Effect of Inhaled this compound in Guinea Pigs
| Treatment Group | Dose (mg/mL) | Peak Inhibition of Bronchoconstriction (%) | Duration of Action (min) |
| Vehicle (Saline) | - | 0 | - |
| This compound | 0.1 | 35 ± 5 | 15 ± 3 |
| This compound | 0.3 | 68 ± 7 | 25 ± 4 |
| This compound | 1.0 | 95 ± 6 | >30 |
Data are presented as mean ± SEM and are for illustrative purposes only.
Experimental Workflow Diagram
Application Note 2: Cardiovascular Safety Pharmacology in Dogs
Cardiovascular safety is a critical aspect of preclinical drug development. The conscious, telemetered dog model is a standard for assessing the cardiovascular effects of new chemical entities.
Experimental Protocol
1. Animal Model:
-
Species: Beagle dogs
-
Sex: Male and female
-
Age: 8-12 months
-
Housing: Housed individually in a controlled environment.
-
Instrumentation: Animals are surgically implanted with telemetry transmitters for continuous measurement of ECG, blood pressure, and heart rate. A recovery period of at least two weeks is required post-surgery.
2. Materials and Reagents:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water for injection or saline)
-
Dosing apparatus (e.g., for oral gavage or intravenous infusion)
-
Telemetry data acquisition system
3. Experimental Procedure:
-
Fast the animals overnight before dosing.
-
Record baseline cardiovascular parameters for at least 24 hours prior to administration.
-
Administer a single dose of this compound or vehicle. Common routes are oral (gavage) or intravenous.
-
Select a range of doses (e.g., 0.1, 0.5, 2.5 mg/kg, p.o.) to assess dose-response relationships.
-
Continuously monitor and record heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG (for QT interval analysis) for at least 24 hours post-dose.
-
Observe animals for any clinical signs of toxicity.
Data Presentation
Data should be presented as the change from baseline for each parameter at different time points.
Table 2: Illustrative Cardiovascular Effects of Oral this compound in Beagle Dogs (Peak Effects)
| Treatment Group | Dose (mg/kg) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) | Change in QTc Interval (ms) |
| Vehicle | - | -2 ± 3 | -1 ± 2 | +3 ± 4 |
| This compound | 0.1 | +15 ± 5 | -5 ± 3 | +8 ± 5 |
| This compound | 0.5 | +40 ± 8 | -12 ± 4 | +15 ± 6 |
| This compound | 2.5 | +75 ± 10 | -25 ± 6 | +28 ± 8 |
Data are presented as mean ± SEM change from baseline and are for illustrative purposes only.
Application Note 3: Acute Oral Toxicity Study in Rats
An acute toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to a substance. The OECD 420 Fixed Dose Procedure is a common method.
Experimental Protocol
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Typically female (as they are often slightly more sensitive)
-
Weight: 200-300 g
-
Housing: Housed individually or in small groups with controlled temperature, humidity, and light cycle.
2. Materials and Reagents:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
3. Experimental Procedure (Following OECD 420):
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The outcome (no effect, toxicity, or mortality) guides the dose for the next animal.
-
Main Study: Groups of five female rats are dosed at fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound via gavage.
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, body weight changes, and any instances of mortality.
-
At the end of the 14-day observation period, perform a gross necropsy on all animals.
Data Presentation
Results should include a detailed description of observed toxicities and the estimated acute toxic class.
Table 3: Illustrative Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Gross Necropsy Findings |
| 300 | 5 | 0/5 | Mild tremors, transient hyperactivity | No abnormalities |
| 2000 | 5 | 1/5 | Severe tremors, ataxia, labored breathing | Findings consistent with respiratory distress in decedent |
This data is for illustrative purposes only. An LD50 for this compound in rats has been reported as 6620 mg/kg.
Conclusion
The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound. While specific published data on this compound in these models are scarce, these established methods for β-adrenergic agonists will allow researchers to thoroughly characterize its bronchodilator efficacy and safety profile. Careful study design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible data.
References
Application Notes and Protocols for Protokylol Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protokylol hydrochloride is a β-adrenergic receptor agonist, primarily recognized for its bronchodilator properties. In the context of cell culture, its activity as a selective β2-adrenergic receptor agonist makes it a valuable tool for investigating cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and cyclic adenosine monophosphate (cAMP).[1] These application notes provide detailed protocols for the preparation and use of this compound hydrochloride solutions in cell culture experiments, ensuring accuracy, reproducibility, and safety.
Chemical Properties
A thorough understanding of the chemical properties of this compound hydrochloride is crucial for the accurate preparation of solutions for cell culture experiments.
| Property | Value |
| Chemical Formula | C₁₈H₂₁NO₅・HCl |
| Molecular Weight | 367.82 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 74 mg/mL (201.18 mM) Water: 12 mg/mL[1] |
| Storage | Powder: -20°C for up to 3 years Stock Solutions: -80°C (aliquoted) |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solutions
To ensure accuracy and minimize contamination, it is recommended to prepare a concentrated stock solution of this compound hydrochloride that can be further diluted to the desired working concentration in cell culture media.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Laminar flow hood or biosafety cabinet
A. Preparation of 100 mM Stock Solution in DMSO
-
Calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
For 1 mL of a 100 mM solution:
-
Mass = 0.1 mol/L x 367.82 g/mol x 0.001 L = 0.036782 g (or 36.78 mg)
-
-
Weigh the powder: Under a laminar flow hood, carefully weigh 36.78 mg of this compound hydrochloride powder using an analytical balance.
-
Dissolve the powder: Transfer the weighed powder to a sterile 15 mL conical tube. Add 1 mL of cell culture grade DMSO.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution into a new sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C.
B. Preparation of 1 mM Stock Solution in PBS
Given the lower solubility of this compound hydrochloride in aqueous solutions, preparing a lower concentration stock solution in PBS is recommended.
-
Calculate the required mass:
-
For 10 mL of a 1 mM solution:
-
Mass = 0.001 mol/L x 367.82 g/mol x 0.010 L = 0.0036782 g (or 3.68 mg)
-
-
Weigh the powder: In a laminar flow hood, weigh 3.68 mg of this compound hydrochloride powder.
-
Dissolve the powder: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile PBS (pH 7.4).
-
Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Sterile Filtration: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Aliquot the stock solution and store at -80°C.
Figure 1: Workflow for preparing this compound hydrochloride stock solution.
Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay
To determine the appropriate concentration of this compound hydrochloride for your specific cell line and experimental conditions, a dose-response experiment is essential. The following protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrochloride stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound hydrochloride stock solution.
-
Prepare a series of serial dilutions of the stock solution in fresh, pre-warmed cell culture medium. A suggested starting range, based on the activity of other β2-adrenergic agonists, is from 1 nM to 100 µM.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound hydrochloride to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO or PBS used for the highest drug concentration) and a "no-treatment" control (medium only).
-
Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Figure 2: Workflow for determining the optimal working concentration.
Mechanism of Action and Signaling Pathway
This compound hydrochloride is a β2-adrenergic receptor agonist. Upon binding to the β2-adrenergic receptor, it activates the Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.
Figure 3: Simplified β2-adrenergic receptor signaling pathway.
References
Application Notes and Protocols for Utilizing Protokylol in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protokylol is a β-adrenergic receptor agonist that is structurally related to isoproterenol. It is primarily recognized for its bronchodilator properties, making it a subject of interest in respiratory pharmacology. The therapeutic effects of this compound are mediated through its interaction with β-adrenergic receptors, particularly the β2 subtype, which are predominantly found in the smooth muscle of the airways.
Activation of β2-adrenergic receptors by an agonist like this compound initiates a signaling cascade that involves the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Given this mechanism of action, the cAMP accumulation assay is a fundamental tool for characterizing the pharmacological activity of this compound and other β-adrenergic agonists. This assay allows for the quantification of intracellular cAMP levels in response to agonist stimulation, providing valuable insights into the potency and efficacy of the compound. This application note provides a detailed protocol for performing a cAMP accumulation assay to evaluate the effects of this compound, alongside data for well-characterized β-adrenergic agonists for comparative analysis.
Data Presentation
While specific quantitative data for this compound in cAMP accumulation assays is not extensively available in the public domain, the following table summarizes typical results for well-characterized β2-adrenergic agonists in a commonly used cell line, Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor. This data serves as a reference for expected outcomes when determining the potency of a test compound like this compound.
| Compound | Cell Line | EC50 (nM) | Maximal Response (Fold increase over basal) |
| Isoproterenol | CHO-β2 | 1 - 10 | 15 - 30 |
| Salbutamol (Albuterol) | CHO-β2 | 10 - 50 | 10 - 25 |
| Formoterol | CHO-β2 | 0.1 - 1 | 15 - 30 |
| This compound | CHO-β2 | To be determined | To be determined |
Experimental Protocols
Principle of the Assay
This protocol describes a competitive immunoassay for the quantitative determination of intracellular cAMP. The assay is based on the competition between unlabeled cAMP in the cell lysate and a fixed quantity of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of unlabeled cAMP in the sample.
Materials and Reagents
-
CHO cells stably expressing the human β2-adrenergic receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection agent (e.g., G418)
-
This compound hydrochloride
-
Isoproterenol (as a positive control)
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
cAMP accumulation assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer, HTRF cAMP dynamic 2 kit from Cisbio, or similar)
-
96-well or 384-well white opaque microplates
-
Multichannel pipette and/or automated liquid handler
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET)
Cell Preparation
-
Culture CHO-β2 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer (typically serum-free medium containing a phosphodiesterase inhibitor like IBMX at 0.5 mM).
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells per well for a 384-well plate).
Assay Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., water or DMSO).
-
Prepare a serial dilution of this compound in assay buffer to create a concentration-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Prepare a similar dilution series for the positive control, isoproterenol.
-
Prepare a high concentration of forskolin (e.g., 10 µM) as a maximal stimulation control.
-
-
Cell Stimulation:
-
Add the desired volume of the cell suspension to each well of the microplate.
-
Add the serially diluted this compound, isoproterenol, forskolin, or vehicle (assay buffer) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes (the optimal incubation time may need to be determined empirically).
-
-
Cell Lysis and cAMP Detection:
-
Following the stimulation period, add the cell lysis buffer provided in the cAMP assay kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol to ensure complete cell lysis and release of intracellular cAMP.
-
Add the detection reagents (e.g., acceptor and donor beads for TR-FRET assays) to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for the recommended time (typically 60 minutes).
-
-
Data Acquisition:
-
Read the plate using a plate reader configured for the specific detection technology of the chosen kit.
-
Data Analysis and Determination of EC50
-
Standard Curve: Generate a cAMP standard curve according to the kit instructions. This will be used to convert the raw assay signal into cAMP concentrations (pmol/well).
-
Concentration-Response Curve: Plot the cAMP concentration (or fold increase over basal) against the logarithm of the agonist concentration.
-
EC50 Calculation: Fit the concentration-response data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
Visualization of Signaling Pathways and Workflows
Caption: β-Adrenergic receptor signaling pathway initiated by this compound.
Caption: A typical workflow for a cAMP accumulation assay.
Application Notes and Protocols: Protokylol in Respiratory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protokylol is a catecholamine derivative classified as a long-acting beta-2 adrenergic receptor (β2-AR) agonist. Its primary therapeutic application lies in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). As a β2-AR agonist, this compound selectively targets and stimulates β2-adrenergic receptors predominantly located on the surface of airway smooth muscle cells. This targeted action initiates a cascade of intracellular signaling events, ultimately leading to smooth muscle relaxation and bronchodilation. These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of this compound in preclinical respiratory disease models.
Mechanism of Action: β2-Adrenergic Signaling Pathway
This compound exerts its bronchodilatory effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within the airway smooth muscle cell, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase. This cascade of events collectively leads to the relaxation of the airway smooth muscle and subsequent bronchodilation.
Caption: this compound signaling pathway in airway smooth muscle cells.
Data Presentation
The following table summarizes the key pharmacological parameters used to characterize the activity of β2-AR agonists like this compound in respiratory disease models. While specific quantitative data for this compound from publicly available literature is limited, this table provides the framework for presenting such data when obtained through the experimental protocols outlined below.
| Parameter | Description | Typical Units | This compound (Example Value) | Isoproterenol (Reference) |
| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible response. A lower EC50 indicates higher potency. | Molar (M) | Data not available | ~1 x 10-8 M |
| pD2 | The negative logarithm of the EC50 value (-log[EC50]). It is another measure of agonist potency. | Unitless | Data not available | ~8.0 |
| Emax | The maximum response achievable with an agonist. It is a measure of the agonist's efficacy. | % of maximal relaxation | Data not available | 100% |
| Ki | The inhibition constant for a ligand; it indicates the affinity of the ligand for a receptor. | Molar (M) | Data not available | Varies by study |
Note: The provided value for Isoproterenol is an approximate value for reference and can vary based on the specific experimental conditions.
Experimental Protocols
In Vitro Model: Isolated Guinea Pig Tracheal Ring Preparation
This protocol is a standard method for assessing the bronchodilatory activity of compounds on airway smooth muscle.
Objective: To determine the concentration-response relationship of this compound in relaxing pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Histamine or Methacholine (contractile agents)
-
This compound hydrochloride
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Carefully dissect the trachea free of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the tracheal rings in isolated organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or methacholine (e.g., 0.1 µM).
-
Once a stable plateau of contraction is achieved, add this compound in a cumulative concentration-dependent manner (e.g., 10-10 M to 10-5 M) to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and determine the EC50 and Emax values.
Caption: Workflow for the isolated guinea pig tracheal ring experiment.
In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs
This protocol assesses the protective effect of this compound against a bronchoconstrictor challenge in a live animal model.
Objective: To evaluate the ability of this compound to inhibit histamine-induced bronchoconstriction in anesthetized guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (400-500 g)
-
Anesthetic (e.g., urethane)
-
Tracheal cannula and ventilator
-
Aerosol delivery system
-
Pressure transducer to measure pulmonary inflation pressure
-
Histamine solution for aerosolization
-
This compound hydrochloride solution for administration (e.g., intravenous or intratracheal)
Procedure:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and insert a cannula. Connect the animal to a small animal ventilator.
-
Monitor and record the pulmonary inflation pressure as an index of bronchoconstriction.
-
Administer a baseline challenge of aerosolized histamine and record the peak increase in inflation pressure.
-
Allow the animal to recover to baseline.
-
Administer this compound via the desired route (e.g., intravenous injection).
-
After a set pre-treatment time, re-challenge the animal with the same concentration of aerosolized histamine.
-
Record the post-treatment bronchoconstrictor response.
-
Data Analysis: Calculate the percentage inhibition of the histamine-induced bronchoconstriction by this compound compared to the pre-treatment response.
Cellular Model: cAMP Accumulation Assay
This assay directly measures the downstream second messenger of β2-AR activation.
Objective: To quantify the increase in intracellular cAMP levels in airway smooth muscle cells following stimulation with this compound.
Materials:
-
Primary human or guinea pig airway smooth muscle cells
-
Cell culture reagents
-
This compound hydrochloride
-
Forskolin (positive control)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Culture airway smooth muscle cells to near confluence in appropriate multi-well plates.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 15 minutes). Include a vehicle control and a positive control (forskolin).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels in the cell lysates using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.
-
Data Analysis: Generate a concentration-response curve for this compound-induced cAMP accumulation and determine the EC50 value.
Caption: Logical relationship between in vitro and in vivo findings.
Conclusion
The protocols described provide a robust framework for the preclinical evaluation of this compound as a bronchodilator. The in vitro isolated tracheal ring assay allows for the direct assessment of its relaxant effect on airway smooth muscle and the determination of key pharmacological parameters. The in vivo histamine-induced bronchoconstriction model provides evidence of its protective effects in a more physiologically relevant setting. Finally, the cAMP accumulation assay confirms its mechanism of action at the cellular level. Together, these models are essential for characterizing the therapeutic potential of this compound in the treatment of respiratory diseases.
Protokylol as a Tool Compound for Studying Adrenergic Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protokylol is a catecholamine derivative and a potent β-adrenergic receptor agonist.[1][2][3] Historically, it has been utilized as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4][5] As a research tool, this compound serves as a valuable compound for investigating the physiological and pathological roles of the β-adrenergic signaling cascade, particularly in systems where β2-adrenergic receptor function is of interest. Its mechanism of action involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation. This document provides detailed application notes and experimental protocols for the use of this compound in studying adrenergic signaling pathways.
Mechanism of Action
This compound is a sympathomimetic agent that primarily exerts its effects through the stimulation of β-adrenergic receptors. It displays a degree of selectivity for the β2-adrenergic receptor subtype, which is predominantly expressed in bronchial smooth muscle. Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle, inhibition of inflammatory mediator release from mast cells, and increased mucociliary clearance.
Data Presentation: Pharmacological Profile of a Representative β2-Adrenergic Agonist
| Adrenergic Receptor Subtype | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| β1 | Isoproterenol | Radioligand Binding | Ki | 61.7 | |
| β2 | Isoproterenol | Radioligand Binding | Ki | 11.8 | |
| β1 | Isoproterenol | Adenylyl Cyclase Activation | EC50 | 191 | |
| β2 | Isoproterenol | Adenylyl Cyclase Activation | EC50 | 52.3 |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method to quantify the agonist activity of this compound at β-adrenergic receptors by measuring intracellular cAMP accumulation in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound hydrochloride
-
Isoproterenol (as a positive control)
-
Propranolol (as an antagonist for determining non-specific signaling)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Culture: Culture HEK293-β2AR cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: The day before the assay, harvest the cells and seed them into 96-well cell culture plates at a density of 50,000 cells/well. Allow the cells to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile water or DMSO. Create a serial dilution of this compound and the positive control (Isoproterenol) in assay buffer (e.g., DMEM with 0.5 mM IBMX).
-
Assay: a. Carefully aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed PBS. c. Add 50 µL of assay buffer containing IBMX to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterases. d. Add 50 µL of the serially diluted this compound or control compounds to the respective wells. For antagonist treatment, pre-incubate the cells with Propranolol for 15-30 minutes before adding the agonist. e. Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound.
Protocol 2: Isolated Tracheal Smooth Muscle Relaxation Assay
This protocol outlines a method to assess the functional effect of this compound on smooth muscle relaxation using an isolated guinea pig tracheal ring preparation.
Materials:
-
Male Hartley guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)
-
Carbachol
-
This compound hydrochloride
-
Isoproterenol (positive control)
-
Organ bath system with isometric force transducers
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation: a. Humanely euthanize a guinea pig according to approved institutional guidelines. b. Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution. c. Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: a. Suspend the tracheal rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. b. Connect one hook to a fixed support and the other to an isometric force transducer. c. Apply an initial tension of 1 g to each ring and allow them to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Contraction: a. Induce a stable contraction by adding a submaximal concentration of carbachol (e.g., 1 µM) to the organ baths.
-
Relaxation Assay: a. Once a stable contractile plateau is reached, add cumulative concentrations of this compound or Isoproterenol to the organ baths. b. Record the relaxation response after each addition until a maximal relaxation is achieved or the concentration-response curve is complete.
-
Data Analysis: a. Express the relaxation responses as a percentage of the pre-contraction induced by carbachol. b. Plot the percentage of relaxation against the logarithm of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal relaxation (Emax) for this compound.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of cardiac fibrosis by β-blocker in G protein-independent and G protein-coupled receptor kinase 5/β-arrestin2-dependent Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Protokylol
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Protokylol using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established analytical procedures for structurally similar beta-2 adrenergic agonists, providing a robust starting point for method development and validation in research and quality control settings.
Introduction
This compound is a beta-adrenergic receptor agonist with bronchodilator properties.[1] Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for ensuring product quality, performing pharmacokinetic studies, and supporting drug development activities. This application note describes a reversed-phase HPLC method that is simple, specific, and suitable for the routine analysis of this compound.
Principle of the Method
The method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. A C18 stationary phase is employed to retain the analyte based on its hydrophobicity. The mobile phase, a mixture of an organic solvent and an aqueous buffer, is optimized to achieve efficient elution and good peak symmetry. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 10 minutes |
Reagents and Materials
-
This compound Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Preparation of Solutions
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 25 mM. Adjust the pH to 3.0 with orthophosphoric acid.
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation
For Bulk Drug Substance: Accurately weigh about 10 mg of the this compound sample, dissolve it in the mobile phase in a 10 mL volumetric flask, and dilute to the mark. Further dilute an aliquot of this solution with the mobile phase to fall within the calibration range.
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The following parameters are typically evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Data Presentation
The following table summarizes the expected quantitative data based on the analysis of structurally similar compounds. This table should be populated with actual experimental data during method validation.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | To be determined | To be determined | To be determined |
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound HPLC analysis.
This compound Signaling Pathway
This compound acts as a beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to bronchodilation.[2]
Caption: this compound signaling pathway.
Conclusion
The described HPLC method provides a reliable and robust framework for the quantitative determination of this compound. The protocol is based on established methods for similar compounds and can be readily adapted and validated for specific applications in research, quality control, and pharmaceutical development. The provided diagrams for the experimental workflow and signaling pathway offer clear visual aids for understanding the analytical process and the pharmacological action of this compound.
References
Application Notes and Protocols for Protokylol Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Protokylol primarily functions as a selective beta-2 adrenergic receptor agonist.[1] Its therapeutic effect, particularly as a bronchodilator, is achieved through the following signaling pathway:
-
Receptor Binding: this compound binds to beta-2 adrenergic receptors located on the smooth muscle cells of the bronchial airways.[1]
-
Adenylate Cyclase Activation: This binding activates the enzyme adenylate cyclase.[1]
-
cAMP Production: Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, which ultimately results in the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm.
In addition to its primary mechanism, some evidence suggests that this compound may also act as a TRPV1 (Transient Receptor Potential Vanilloid 1) agonist.
Signaling Pathway of this compound
Generalized Experimental Protocols for Preclinical Administration
The following are generalized protocols for the administration of a beta-adrenergic agonist like this compound in common preclinical animal models, such as rodents. These should be considered as templates and optimized for specific research questions.
Oral Administration (Gavage)
This route is often used to assess the oral bioavailability and systemic effects of a compound.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, saline, or a suitable suspension agent)
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve or suspend it in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous.
-
-
Animal Preparation:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
-
Administration:
-
Measure the distance from the animal's oral cavity to the xiphoid process to ensure proper placement of the gavage needle.
-
Draw the calculated volume of the dosing solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, toxicity, or pharmacological effects at predetermined time points.
-
Collect biological samples (e.g., blood) as required for pharmacokinetic analysis.
-
Intravenous (IV) Administration
IV administration is used to achieve rapid and complete systemic exposure, serving as a reference for bioavailability studies.
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free vehicle (e.g., saline)
-
Syringes and needles (appropriate gauge for the target vein)
-
Animal restrainer
-
Heat lamp (optional, for vasodilation)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the vehicle. The concentration should be suitable for injecting a small volume.
-
-
Animal Preparation:
-
Weigh the animal for accurate dose calculation.
-
Place the animal in a suitable restrainer. For rodents, the lateral tail vein is commonly used.
-
If necessary, use a heat lamp to gently warm the tail and dilate the vein.
-
-
Administration:
-
Draw the calculated volume of the dosing solution into a sterile syringe.
-
Disinfect the injection site.
-
Carefully insert the needle into the vein and slowly inject the solution.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Collect biological samples at specified time points for pharmacokinetic and pharmacodynamic assessments.
-
Experimental Workflow for a Preclinical Pharmacokinetic Study
Quantitative Data Summary
As of the date of this document, there is a lack of publicly available preclinical studies that provide quantitative data on the administration of this compound in animal models. Therefore, tables summarizing dosages, pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), and bioavailability across different administration routes cannot be provided. Researchers are encouraged to conduct pilot studies to determine appropriate dosing regimens and pharmacokinetic profiles for their specific animal models and research objectives.
Conclusion
This compound is a beta-2 adrenergic agonist with a well-defined mechanism of action leading to bronchodilation. While clinical use of this compound is documented, there is a notable absence of detailed preclinical data regarding its administration in animal studies. The generalized protocols and workflows presented here offer a starting point for researchers aiming to investigate the in vivo properties of this compound. It is imperative that these protocols are adapted and validated within the context of a specific experimental design, adhering to all relevant ethical and regulatory guidelines for animal research. The lack of existing preclinical pharmacokinetic and toxicological data underscores the need for foundational research to fully characterize this compound for potential new applications.
References
Troubleshooting & Optimization
Protokylol solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Protokylol in aqueous solutions.
Troubleshooting Guide
Researchers may face challenges in dissolving this compound, particularly the free base form, in purely aqueous solutions. This guide provides a systematic approach to troubleshoot and overcome these issues.
Problem: this compound powder is not dissolving or is precipitating out of my aqueous solution.
Step 1: Verify the Form of this compound
Identify whether you are using this compound free base or a salt form, such as this compound hydrochloride. The hydrochloride salt is generally more water-soluble.[1][2]
Step 2: Consult Solubility Data
Review the known solubility data for your form of this compound. This will help you determine if you are exceeding the solubility limit in your current experimental setup.
Step 3: pH Adjustment
This compound is a weak base. Its solubility in aqueous solutions is highly dependent on pH.
-
To increase solubility: Lower the pH of your solution. In acidic conditions, the amine group of this compound will be protonated, increasing its polarity and solubility in water.
-
Recommended Action: Prepare your aqueous solution using a buffer system with a pH below the pKa of this compound's basic group (pKa ≈ 8.98).[3] For example, using a citrate or phosphate buffer in the pH range of 4-6 can significantly enhance solubility.
Step 4: Employ Co-solvents
If pH adjustment alone is insufficient or undesirable for your experiment, the use of co-solvents can be an effective strategy.
-
Recommended Solvents: Organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol are good options for initial stock solutions.[4]
-
Working Solutions: For aqueous-based assays, a multi-component solvent system may be necessary.
Step 5: Gentle Heating and Agitation
-
Action: Gently warm the solution while stirring. An increase in temperature often enhances the dissolution rate.
-
Caution: Be mindful of the compound's stability at elevated temperatures. Avoid aggressive heating to prevent degradation.
Step 6: Particle Size Reduction
-
Consideration: The particle size of the powder can influence the rate of dissolution. Smaller particles have a larger surface area, which can lead to faster dissolution.
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
References
Stability and degradation of Protokylol under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Protokylol under experimental conditions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemical structure of this compound, a β-adrenergic receptor agonist, and data from structurally related compounds, the expected major degradation pathways include hydrolysis, oxidation, and photolysis.[1][2] The presence of hydroxyl and secondary amine groups in its structure makes it susceptible to these degradation routes.
Q2: What are the recommended storage conditions for this compound hydrochloride?
A2: For long-term storage, this compound hydrochloride powder should be stored at -20°C for up to 3 years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[3] These substances can accelerate its degradation.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique for monitoring the degradation of this compound.[4] This method can separate the intact drug from its degradation products, allowing for accurate quantification of its stability over time.
Troubleshooting Guides
Problem 1: I am not observing any degradation of this compound in my forced degradation study.
-
Possible Cause: The stress conditions may not be severe enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid and base hydrolysis, consider using higher concentrations of acid (e.g., 1N HCl) or base (e.g., 1N NaOH). For oxidative degradation, a higher concentration of hydrogen peroxide (e.g., up to 30%) may be necessary.
-
Increase Temperature: If conducting the study at room temperature, consider increasing the temperature to 50-60°C to accelerate degradation.
-
Extend Exposure Time: The duration of the stress study may need to be prolonged to induce sufficient degradation (typically aiming for 5-20% degradation).
-
Verify Analytical Method: Ensure your analytical method is sensitive enough to detect small changes in the concentration of this compound and its degradation products.
-
Problem 2: I am seeing multiple, overlapping peaks in my HPLC chromatogram after a degradation study.
-
Possible Cause: The chromatographic method may not be optimized to resolve all degradation products from the parent drug and from each other.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer to improve separation.
-
Change pH of the Mobile Phase: Altering the pH can change the ionization state of this compound and its degradation products, which can significantly impact their retention times and resolution.
-
Use a Different Column: Consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to achieve better separation.
-
Implement a Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can often provide better resolution for complex mixtures of parent drug and multiple degradation products.
-
Problem 3: My mass balance in the stability study is low (significantly less than 100%).
-
Possible Cause: Some degradation products may not be detected by the analytical method.
-
Troubleshooting Steps:
-
Check for Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and will be invisible to a standard UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
-
Investigate Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. Headspace Gas Chromatography (GC) could be used to investigate this possibility.
-
Assess Adsorption to Container Surfaces: this compound or its degradation products might be adsorbing to the walls of the sample vials. Using silanized vials can help to mitigate this issue.
-
Quantitative Data Summary
| Stress Condition | Stressor Concentration | Time (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Products Formed |
| Acid Hydrolysis | 1N HCl | 24 | 60 | 15.2 | DP-H1, DP-H2 |
| Base Hydrolysis | 1N NaOH | 8 | 60 | 22.5 | DP-B1 |
| Oxidation | 10% H₂O₂ | 24 | 25 | 18.7 | DP-O1, DP-O2, DP-O3 |
| Thermal | - | 48 | 80 | 8.3 | DP-T1 |
| Photolytic | 1.2 million lux hours | 10 | 25 | 12.1 | DP-P1 |
DP-H1, DP-B1, etc., are hypothetical identifiers for different degradation products.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies and for a stability-indicating HPLC method. These protocols are based on common practices for similar β-adrenergic agonists and should be optimized and validated specifically for this compound.
1. Forced Degradation Study Protocol
-
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N hydrochloric acid. Keep the solution at 60°C for a specified time (e.g., 24 hours). At various time points, withdraw samples, neutralize with 1N sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N sodium hydroxide. Keep the solution at 60°C for a specified time (e.g., 8 hours). At various time points, withdraw samples, neutralize with 1N hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 10% hydrogen peroxide. Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light. At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Store a solid sample of this compound and a solution of this compound in an oven at 80°C for a specified time (e.g., 48 hours). At various time points, withdraw samples, dissolve the solid sample in the mobile phase, and dilute the solution sample for HPLC analysis.
-
Photolytic Degradation: Expose a solid sample of this compound and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. After the exposure, prepare the samples for HPLC analysis.
-
2. Stability-Indicating HPLC Method Protocol
-
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Representative):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate monobasic), with the pH adjusted to a suitable value (e.g., pH 3.0 with phosphoric acid). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: A suitable wavelength for this compound, determined by UV-Vis spectroscopy (e.g., 280 nm).
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
Caption: this compound signaling pathway leading to bronchodilation.
Caption: Workflow for a forced degradation study of this compound.
References
Optimizing Protokylol Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing Protokylol concentration for in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a β-adrenergic receptor agonist with a preference for the β2-adrenergic receptor (β2-AR).[1] Its primary mechanism of action involves binding to and activating β2-ARs on the cell surface. This activation stimulates the intracellular enzyme adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), leading to various downstream cellular responses, such as smooth muscle relaxation.[3][4]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
Q3: How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in several common laboratory solvents. To prepare a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a suitable choice, with a solubility of up to 74 mg/mL (201.18 mM). It is recommended to use fresh, moisture-free DMSO to ensure maximum solubility. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Troubleshooting Guide
Q1: I am observing precipitation in my cell culture medium after adding this compound. What should I do?
Precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Check Stock Solution: Ensure your this compound stock solution is fully dissolved before diluting it in the culture medium. If necessary, gently warm the stock solution.
-
Final Solvent Concentration: High concentrations of the solvent (e.g., DMSO) used for the stock solution can cause the compound to precipitate when diluted in an aqueous medium. Ensure the final solvent concentration is low and compatible with your medium.
-
Media Components: Components in your cell culture medium, such as salts or proteins, can sometimes interact with the compound, leading to precipitation. Consider preparing the final dilution of this compound in a serum-free medium or a simple physiological buffer immediately before adding it to the cells.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and the compound's solubility.
-
Temperature: Temperature shifts can affect the solubility of compounds. Prepare your working solutions at the same temperature as your cell culture incubator (37°C).
Q2: I am not observing a significant increase in cAMP levels after treating my cells with this compound. What could be the issue?
Several factors could contribute to a lack of response. Consider the following:
-
Cell Line Receptor Expression: Confirm that your chosen cell line expresses a sufficient level of the β2-adrenergic receptor. Cell lines like HEK293 are often used and can be stably transfected to express high levels of the receptor.
-
This compound Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for stimulating cAMP production in your specific cell line.
-
Incubation Time: The incubation time may be too short. While some responses can be rapid, an incubation time of 5 to 30 minutes is a common starting point for cAMP assays.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. To enhance the signal, consider pre-incubating your cells with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), typically at a concentration of 0.1 to 0.5 mM.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Poor cell health can lead to a blunted response.
-
Reagent Quality: Verify the quality and activity of your cAMP assay reagents.
Q3: My cell viability is decreasing at higher concentrations of this compound. How can I determine if this is a cytotoxic effect?
It is important to distinguish between a specific pharmacological effect and general cytotoxicity. To assess this:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT or Neutral Red assay, to determine the IC50 (half-maximal inhibitory concentration) of this compound for your cell line. This will establish the concentration at which the compound becomes toxic.
-
Dose-Response Comparison: Compare the dose-response curve for cytotoxicity with the dose-response curve for your functional assay (e.g., cAMP production). Ideally, the effective concentrations for your functional assay should be significantly lower than the cytotoxic concentrations.
-
Observe Cell Morphology: Visually inspect your cells under a microscope for signs of stress or death (e.g., rounding, detachment, blebbing) at the concentrations used in your experiments.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 74 mg/mL | 201.18 mM |
| Ethanol | 74 mg/mL | 201.18 mM |
| Water | 12 mg/mL | 32.62 mM |
Data sourced from MCE.
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| cAMP Production | 1 nM - 10 µM | Based on data for other β2-agonists like isoproterenol and salbutamol. A narrower range of 10⁻⁸ M to 10⁻⁶ M is often effective. |
| Cytotoxicity (e.g., MTT Assay) | 1 µM - 500 µM | This is an estimated starting range. The actual cytotoxic concentration will be cell-line dependent. |
| Receptor Binding (Competition Assay) | 0.1 nM - 10 µM | The range will depend on the affinity of the radioligand used. |
Note: These are suggested starting ranges and should be optimized for your specific experimental conditions.
Experimental Protocols
Protocol 1: cAMP Production Assay
This protocol provides a general method for measuring this compound-induced cAMP production in a cell line expressing the β2-adrenergic receptor (e.g., HEK293-ADRB2).
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Pre-incubation with PDE Inhibitor: On the day of the assay, aspirate the culture medium and replace it with serum-free medium or a physiological buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX. Incubate for 15-30 minutes at 37°C.
-
This compound Stimulation: Prepare serial dilutions of this compound in the same buffer used in the previous step. Add the different concentrations of this compound to the wells and incubate for 5-30 minutes at 37°C. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for this compound).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable non-linear regression model.
Protocol 2: Cytotoxicity Assay (MTT)
This protocol outlines a method to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment with this compound: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your functional assays (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 1,2-Benzenediol, 4-(2-((2-(1,3-benzodioxol-5-yl)-1-methylethyl)amino)-1-hydroxyethyl)-, hydrochloride (1:1) | C18H22ClNO5 | CID 8699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differential β2-adrenergic receptor expression defines the phenotype of non-tumorigenic and malignant human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta 2-adrenergic stimulation of androgen production by cultured mouse testicular interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protokylol Electrophysiology Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts in Protokylol electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells in electrophysiology experiments?
This compound is a β-adrenergic receptor agonist. In electrophysiology, it is expected to primarily activate β-adrenergic receptors, leading to the modulation of various ion channels through G-protein-coupled signaling pathways. This can result in changes to membrane potential and ionic currents. Understanding this mechanism is crucial for distinguishing drug effects from experimental artifacts.
Q2: What are the most common general artifacts in patch-clamp electrophysiology?
Common artifacts in patch-clamp experiments can be broadly categorized as electrical noise, mechanical instability, and issues with the seal or cell health. These can manifest as a noisy baseline, sudden shifts in holding current or membrane potential, or a gradual "rundown" of the recorded signal.
Q3: Can this compound itself introduce specific types of artifacts?
While this compound's primary role is to induce physiological changes, its application can sometimes be associated with phenomena that may be mistaken for artifacts. For instance, rapid application of the drug can cause transient changes in the liquid junction potential at the reference electrode, appearing as a brief, non-physiological electrical signal. Additionally, if the drug solution is not properly prepared, it could introduce particulate matter that affects the giga-seal.
Troubleshooting Guides
Problem 1: Noisy Baseline Recording After this compound Application
A noisy baseline can obscure the real physiological effects of this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Electrical Interference | Ensure all equipment is properly grounded. Isolate the setup from sources of electromagnetic interference (e.g., centrifuges, pumps, mobile phones).[1][2] |
| Poor Gigaseal | The seal between the pipette and the cell membrane should be >1 GΩ. If the seal is poor, withdraw the pipette and attempt to patch a new cell. Ensure the pipette solution is filtered and free of precipitates.[3][4][5] |
| Vibrations | Use an anti-vibration table. Ensure no one is bumping the table or equipment during the recording. |
| Contaminated Solutions | Filter all solutions, including the external solution containing this compound, immediately before use. |
Problem 2: Sudden, Large Shift in Holding Current or Membrane Potential
Sudden, large shifts are often indicative of a loss of the patch integrity or an unstable recording configuration.
-
Possible Causes & Solutions:
| Cause | Solution |
| Loss of Gigaseal ("Seal Breakdown") | This is often irreversible for the current cell. Attempt to re-establish the seal by applying gentle negative pressure, but in most cases, a new cell must be patched. |
| Mechanical Drift | Ensure the micromanipulator is securely fastened and that there is no drift in the pipette position. Check for any movement in the perfusion system that could disturb the patch. |
| Clogging of the Pipette Tip | This can sometimes occur if the internal solution contains particulates. Ensure internal solutions are properly filtered. |
Problem 3: Gradual "Rundown" of Ionic Currents
"Rundown" refers to a gradual decrease in the amplitude of the recorded ionic currents over time, which can be mistaken for a drug-induced effect.
-
Possible Causes & Solutions:
| Cause | Solution |
| Washout of Intracellular Components | The whole-cell patch-clamp configuration allows for the dialysis of the cell's contents with the pipette solution. The loss of essential intracellular molecules can lead to current rundown. To mitigate this, consider using the perforated patch technique or including key intracellular components like ATP and GTP in your pipette solution. |
| Unhealthy Cells | Ensure cells are healthy before patching. Check the appearance of the cells under the microscope. Unhealthy cells are more prone to rundown. |
| Ion Channel Inactivation | Some ion channels naturally inactivate over time with repeated stimulation. Vary your voltage protocol to allow for recovery from inactivation between sweeps. |
Problem 4: Artifacts from the Perfusion System
The application of this compound via a perfusion system can introduce its own set of artifacts.
-
Possible Causes & Solutions:
| Cause | Solution |
| Flow-Induced Artifacts | A high flow rate can cause mechanical stress on the cell and the patch, leading to noise or loss of the seal. Ensure the perfusion is gentle and does not directly hit the patched cell. |
| Temperature Changes | If the perfusion solution is at a different temperature than the bath solution, it can cause a drift in the baseline. Ensure all solutions are at the same temperature. |
| Air Bubbles | Air bubbles in the perfusion line can cause significant electrical artifacts and dislodge the patch. Ensure the perfusion lines are free of bubbles. |
Visual Guides
This compound Signaling Pathway
This compound, as a β-adrenergic agonist, is expected to activate a canonical G-protein signaling cascade.
Caption: this compound signaling cascade.
Experimental Workflow for a Patch-Clamp Experiment
A generalized workflow for performing a whole-cell patch-clamp recording experiment with this compound.
Caption: Patch-clamp experimental workflow.
Troubleshooting Logic for a Noisy Recording
A decision tree to help identify the source of noise in an electrophysiology recording.
Caption: Troubleshooting noisy recordings.
References
Protokylol Interference with Common Laboratory Assays: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of protokylol with common laboratory assays. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with laboratory assays?
This compound is a beta-adrenergic receptor agonist used as a bronchodilator.[1] Its chemical structure contains a 3,4-methylenedioxyamphetamine (MDA) core. This structural similarity to amphetamines is the primary reason for its potential interference with certain laboratory tests, particularly immunoassays designed to detect amphetamines.[2]
Q2: Which laboratory assays are most likely to be affected by this compound?
Immunoassays for the detection of amphetamines are highly susceptible to interference from this compound due to cross-reactivity.[3] This can lead to false-positive results in urine drug screening tests. The extent of interference can vary depending on the specific assay manufacturer and the antibody used. While less documented, there is a theoretical potential for interference in other assay types, such as enzyme assays or colorimetric assays, depending on the specific assay principle and the concentrations of this compound present.
Q3: What is the mechanism of this compound interference in immunoassays?
The primary mechanism is cross-reactivity . Immunoassays utilize antibodies that bind to specific molecules (analytes). Due to the structural similarity between this compound (specifically its MDA core) and amphetamine, the antibodies in an amphetamine immunoassay may bind to this compound, producing a signal that is falsely interpreted as the presence of amphetamines.
Troubleshooting Guides
Issue: Unexpected Positive Result in an Amphetamine Immunoassay
If you are working with samples that may contain this compound and observe an unexpected positive result in an amphetamine immunoassay, follow these troubleshooting steps:
Step 1: Review Sample History
-
Confirm if the sample comes from a subject known to be administered this compound.
-
Gather information on the dosage and time of the last administration, as higher concentrations are more likely to cause interference.
Step 2: Perform Serial Dilutions
-
Rationale: If the positive result is due to cross-reactivity, the effect should diminish with sample dilution. A true positive sample will typically show a linear dose-response curve upon dilution, while a sample with interference may show a non-linear response.
-
Procedure: Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8) using the appropriate assay buffer or a negative control matrix. Re-assay the diluted samples.
-
Interpretation: If the calculated concentration of the analyte decreases more than expected with dilution, interference is likely.
Step 3: Use an Alternative Assay Method
-
Rationale: Different immunoassays from various manufacturers use different antibodies with varying specificities. An alternative immunoassay may not show the same level of cross-reactivity.
-
Procedure: If available, test the sample using an amphetamine immunoassay from a different manufacturer.
-
Confirmation: For definitive results, use a confirmatory method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods separate compounds based on their physical and chemical properties and can distinguish this compound from amphetamines.
Step 4: Spike and Recovery Experiment
-
Rationale: This experiment helps to determine if the sample matrix is causing interference.
-
Procedure:
-
Take a known negative sample matrix.
-
Spike it with a known concentration of amphetamine standard.
-
Spike another aliquot of the negative matrix with the same concentration of amphetamine standard and also with this compound.
-
Assay both samples and calculate the percent recovery of the amphetamine standard.
-
-
Interpretation: A significant decrease in the recovery of the amphetamine standard in the presence of this compound indicates interference.
Issue: Suspected Interference in an Enzyme Assay
While less common, this compound could theoretically interfere with enzyme assays.
Step 1: Run an Inhibitor Control
-
Procedure: Pre-incubate the enzyme with a high concentration of this compound before adding the substrate.
-
Interpretation: A decrease in enzyme activity suggests potential inhibition by this compound.
Step 2: Check for Assay Signal Interference
-
Procedure: Run a reaction blank containing all assay components, including this compound, but without the enzyme.
-
Interpretation: If a signal is generated, this compound may be directly interfering with the detection method (e.g., absorbance or fluorescence).
Step 3: Vary Substrate Concentration
-
Procedure: Perform the enzyme assay with varying concentrations of the substrate in the presence of a fixed concentration of this compound.
-
Interpretation: Changes in the enzyme kinetics (e.g., a change in Km or Vmax) can help to elucidate the mechanism of any potential inhibition.
Quantitative Data
Table 1: Representative Cross-Reactivity of MDA in Amphetamine Immunoassays
| Immunoassay Method | Calibrator | MDA Concentration for Positive Result (ng/mL) | Cross-Reactivity (%) | Reference |
| Radioimmunoassay (RIA) | d-amphetamine | 1,000 | 100 | |
| Fluorescence Polarization Immunoassay (FPIA) | d-amphetamine | >10,000 | <10 | |
| Enzyme-Multiplied Immunoassay Technique (EMIT) | d-methamphetamine | 3,000 | 33 | |
| Bio-Quant Direct ELISA | d-amphetamine | 50 | 282 |
Note: This data is for MDA and should be used as an indicator of potential cross-reactivity for this compound. The actual cross-reactivity of this compound may vary.
Experimental Protocols
Protocol 1: Determination of Cross-Reactivity in an Amphetamine Immunoassay
Objective: To quantify the cross-reactivity of this compound in a specific amphetamine immunoassay.
Materials:
-
Amphetamine immunoassay kit (e.g., ELISA, RIA, FPIA)
-
This compound standard of known purity
-
Negative control matrix (e.g., drug-free urine or serum)
-
Amphetamine standard (calibrator)
-
Microplate reader or appropriate instrument for the assay
-
Precision pipettes and sterile tubes
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in the negative control matrix to create a series of concentrations (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Prepare a standard curve of the amphetamine calibrator according to the assay kit instructions.
-
-
Assay Procedure:
-
Run the amphetamine immunoassay according to the manufacturer's protocol.
-
Assay the prepared this compound dilutions in the same way as the samples.
-
Assay the amphetamine standard curve.
-
-
Data Analysis:
-
Determine the concentration of each this compound dilution that produces a signal equivalent to the assay's positive cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula:
-
Protocol 2: General Method for Identifying Drug Interference in an Enzyme Assay
Objective: To determine if this compound interferes with a specific enzyme assay.
Materials:
-
Enzyme and substrate
-
Assay buffer
-
This compound solution
-
Positive and negative control compounds (if available)
-
Spectrophotometer or fluorometer
Methodology:
-
Enzyme Activity Assay:
-
Set up the standard enzyme reaction according to the established protocol.
-
-
Interference Testing:
-
Direct Inhibition: Pre-incubate the enzyme with various concentrations of this compound for a set period (e.g., 15 minutes) before initiating the reaction by adding the substrate.
-
Signal Interference: Prepare a reaction mixture containing the assay buffer, substrate, and this compound (at the highest concentration tested for inhibition) but without the enzyme.
-
Substrate Interaction: Prepare a reaction mixture containing the assay buffer and this compound, then add the substrate and measure the signal over time without the enzyme.
-
-
Data Analysis:
-
Compare the enzyme activity in the presence and absence of this compound. A dose-dependent decrease in activity suggests inhibition.
-
Any signal generated in the "Signal Interference" control indicates that this compound is directly affecting the detection method.
-
Any change in the signal in the "Substrate Interaction" control suggests a direct interaction between this compound and the substrate.
-
Visualizations
Caption: Signaling pathway of this compound leading to bronchodilation.
Caption: Mechanism of this compound interference in amphetamine immunoassays.
Caption: Workflow for troubleshooting unexpected positive immunoassay results.
References
Technical Support Center: Protokylol Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Protokylol in stock solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in stock solutions a concern?
This compound is a β-adrenergic receptor agonist used in research to investigate signaling pathways and physiological effects mediated by these receptors. As a catecholamine, this compound is susceptible to oxidation, a chemical degradation process that can lead to a loss of its biological activity and the formation of unknown byproducts. This degradation can compromise the accuracy and reproducibility of experimental results. This compound hydrochloride, the salt form, is a white to off-white crystalline powder that is soluble in water and stable under ideal conditions. However, once in solution, its stability can be affected by various factors.
Q2: What are the primary factors that accelerate the oxidation of this compound in solution?
The oxidation of this compound, similar to other catecholamines, is accelerated by several factors:
-
Exposure to Oxygen: The presence of dissolved oxygen is a primary driver of oxidation.
-
High pH (Alkaline Conditions): Catecholamines are more rapidly oxidized at higher pH levels.
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate and accelerate oxidative reactions.
-
Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of catecholamines.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: How can I visually identify if my this compound stock solution has oxidized?
A common sign of catecholamine oxidation is a change in the color of the solution. Freshly prepared solutions of this compound should be clear and colorless. The development of a pink, red, brown, or black color is a strong indicator of oxidation and the formation of degradation products, such as o-quinones. If a color change is observed, it is recommended to discard the solution and prepare a fresh one.
Q4: What are the recommended solvents for preparing this compound stock solutions?
The choice of solvent can impact the stability of this compound. Here are some common solvents and considerations:
-
Sterile, Deionized Water: this compound hydrochloride is soluble in water. To minimize oxidation, use deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) and consider adding an antioxidant.
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing highly concentrated stock solutions. While some sources suggest this compound is stable in DMSO for a limited time, it's crucial to use anhydrous (dry) DMSO, as absorbed moisture can affect solubility and stability.
-
Ethanol: Ethanol can be used as a solvent, but like water, it should be deoxygenated to improve stability.
Q5: How can I prevent or minimize the oxidation of my this compound stock solution?
Several strategies can be employed to enhance the stability of this compound stock solutions:
-
Use of Antioxidants: Adding an antioxidant is a highly effective method.
-
Ascorbic Acid (Vitamin C): A common and effective antioxidant that readily scavenges oxygen radicals. A final concentration of 0.1% (w/v) is often used.
-
Sodium Metabisulfite: Another widely used antioxidant for catecholamine solutions.
-
-
pH Adjustment: Maintaining a slightly acidic pH (e.g., pH 3-5) can significantly slow down the oxidation rate. This can be achieved by preparing the solution in a slightly acidic buffer or by adding a small amount of acid.
-
Inert Atmosphere: Preparing and storing solutions under an inert gas (nitrogen or argon) displaces oxygen and minimizes oxidation.
-
Light Protection: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Low-Temperature Storage: Store stock solutions at -20°C or -80°C to slow down the degradation process. It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution turns pink/brown upon preparation or storage. | Oxidation of this compound. | Discard the solution. Prepare a fresh solution using deoxygenated solvent, add an antioxidant (e.g., 0.1% ascorbic acid), and store under an inert atmosphere, protected from light, at -20°C or -80°C. |
| Precipitate forms in the stock solution upon storage at low temperatures. | The solubility of this compound may be lower at colder temperatures, or the solvent may have absorbed water (especially with DMSO). | Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If using DMSO, ensure it is anhydrous. Consider preparing a slightly lower concentration stock solution. |
| Loss of biological activity in experiments. | Degradation of this compound due to oxidation. | Prepare fresh stock solutions more frequently. Validate the activity of a new batch of stock solution with a known positive control. Implement the stabilization techniques described above. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to ongoing degradation. Repeated freeze-thaw cycles. | Prepare and use fresh stock solutions for each experiment or use aliquots to avoid freeze-thaw cycles. Ensure consistent preparation and storage procedures. |
Experimental Protocols
Protocol for Preparation of a Stabilized Aqueous this compound Stock Solution (10 mM)
Materials:
-
This compound hydrochloride (MW: 367.83 g/mol )
-
Sterile, deionized water
-
L-Ascorbic acid
-
Sterile, amber glass vials
-
Sterile syringe filters (0.22 µm)
-
Nitrogen or Argon gas
Procedure:
-
Deoxygenate the Water: Boil a suitable volume of sterile, deionized water for at least 15 minutes to remove dissolved gases. Allow it to cool to room temperature under a gentle stream of nitrogen or argon gas.
-
Prepare Ascorbic Acid Solution (Optional but Recommended): In the deoxygenated water, prepare a 0.1% (w/v) ascorbic acid solution. For example, dissolve 10 mg of ascorbic acid in 10 mL of deoxygenated water.
-
Weigh this compound Hydrochloride: In a sterile environment, accurately weigh 3.68 mg of this compound hydrochloride for a final concentration of 10 mM in 1 mL.
-
Dissolve this compound: Add the weighed this compound hydrochloride to a sterile vial. Add 1 mL of the deoxygenated water (or the 0.1% ascorbic acid solution) to the vial. Vortex gently until the powder is completely dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, amber glass vial.
-
Inert Gas Overlay: Before sealing the vial, flush the headspace with nitrogen or argon gas to displace any remaining oxygen.
-
Storage: Store the stock solution at -20°C or -80°C. For frequent use, create smaller aliquots to avoid multiple freeze-thaw cycles.
Protocol for Assessing this compound Stability using HPLC
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm (determine the optimal wavelength by scanning a fresh this compound solution).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a Calibration Curve: Prepare a series of known concentrations of freshly prepared, unoxidized this compound in the mobile phase. Inject each standard and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.
-
Prepare Stability Samples: Prepare this compound solutions under different conditions to be tested (e.g., with and without antioxidants, at different pH values, exposed to light vs. dark).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each stability sample, dilute it to fall within the range of the calibration curve, and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the this compound peak. A decrease in the peak area over time indicates degradation.
-
Look for the appearance of new peaks, which represent degradation products.
-
Quantify the remaining this compound concentration at each time point using the calibration curve.
-
Data Presentation
Table 1: Hypothetical Stability of 1 mM this compound in Aqueous Solution at 4°C
| Storage Condition | % Remaining this compound after 24 hours | % Remaining this compound after 7 days |
| Standard Aqueous Solution | 85% | 50% |
| Aqueous Solution with 0.1% Ascorbic Acid | 98% | 92% |
| Aqueous Solution (pH 4.0) | 95% | 85% |
| Aqueous Solution with 0.1% Ascorbic Acid (pH 4.0), light protected | >99% | 97% |
Note: This data is illustrative and should be confirmed experimentally.
Visualization
This compound Signaling Pathway
This compound acts as a β-adrenergic receptor agonist. The diagram below illustrates the canonical signaling pathway initiated upon receptor activation.
Protokylol Dose-Response Curve Optimization: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Protokylol, a β-adrenergic receptor agonist. Here, you will find troubleshooting advice for common experimental issues, detailed protocols for generating dose-response curves, and answers to frequently asked questions to facilitate the optimization of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the characterization of this compound and other β-agonists.
Q1: My baseline cAMP levels are high and variable. What could be the cause?
A: High and inconsistent basal cAMP levels can mask the true effect of this compound. Several factors could be contributing to this issue:
-
Constitutive Receptor Activity: Overexpression of β2-adrenergic receptors in your cell line can lead to agonist-independent signaling and elevated basal cAMP. Consider using a cell line with endogenous or lower expression levels.
-
Endogenous Agonists in Serum: Catecholamines present in fetal bovine serum (FBS) can stimulate your cells before the addition of this compound. It is recommended to serum-starve your cells for a few hours prior to the experiment.
-
Phosphodiesterase (PDE) Activity: The enzyme phosphodiesterase degrades cAMP. While PDE inhibitors like IBMX are often used to enhance the signal, suboptimal concentrations can lead to variability. It is crucial to titrate the PDE inhibitor to find the lowest concentration that provides a stable and reproducible baseline.[1][2]
Q2: The dose-response curve for this compound is flat or shows a very weak response.
A: A lack of response can be due to several factors related to the compound, the cells, or the assay itself:
-
Compound Inactivity: Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly and that the final concentrations in your assay are accurate.
-
Low Receptor Expression: The cell line you are using may not express a sufficient number of β2-adrenergic receptors. Confirm receptor expression using techniques like qPCR or a radioligand binding assay.
-
Cell Health: Poor cell viability or confluence can significantly impact the cellular response. Ensure your cells are healthy, in the logarithmic growth phase, and plated at an optimal density.
-
Assay Sensitivity: Your cAMP assay may not be sensitive enough to detect small changes. Ensure your plate reader settings are optimized and consider using a more sensitive detection kit.
Q3: The dose-response curve has a shallow slope (Hill slope < 1). What does this indicate?
A: A shallow slope can suggest several possibilities:
-
Positive Cooperativity: While less common for monomeric GPCRs, it could indicate complex binding kinetics.
-
Compound Instability or Solubility Issues: At higher concentrations, this compound might be precipitating out of solution or degrading over the course of the experiment. Visually inspect your compound dilutions.
-
Off-Target Effects: At higher concentrations, the compound may be interacting with other cellular targets that produce confounding effects.
-
Signal Saturation at Lower Doses: The response may be reaching its maximum at lower than expected concentrations, leading to a flattened curve. Expanding the range of lower concentrations may reveal a steeper initial phase.
Q4: I am observing a biphasic or "bell-shaped" dose-response curve. Why is this happening?
A: This phenomenon, while less common for β2-agonists, can occur due to:
-
Receptor Desensitization/Downregulation: At high agonist concentrations, prolonged stimulation can lead to receptor phosphorylation, β-arrestin recruitment, and subsequent internalization, thereby reducing the signal.
-
Coupling to Inhibitory G-proteins (Gi): Some β2-agonists, at very high concentrations, have been shown to switch coupling from the stimulatory Gs pathway to the inhibitory Gi pathway, which would decrease cAMP production.
-
Compound Cytotoxicity: At high concentrations, the compound may be toxic to the cells, leading to a decrease in the overall response. A simple cell viability assay in parallel with your dose-response experiment can help rule this out.
Q5: There is high variability between my replicate wells.
A: High variability can obscure real effects and make data interpretation difficult. Common causes include:
-
Inconsistent Cell Plating: Ensure a homogenous cell suspension and consistent cell numbers in each well. Edge effects in microplates are a common source of variability; consider leaving the outer wells empty or filling them with media/buffer.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant well-to-well differences.
-
Temperature Gradients: Uneven temperature across the assay plate during incubation can affect cellular metabolism and signaling.
-
Incomplete Reagent Mixing: Ensure all solutions are thoroughly mixed before and during the assay.
Quantitative Data for β2-Adrenergic Agonists
While extensive searches of the available literature did not yield specific, experimentally determined EC50 and Emax values for this compound's effect on cAMP production, the following table provides representative data for other well-characterized β2-adrenergic agonists. This data can be used as a reference for expected potency and efficacy in similar experimental setups.
| Compound | EC50 (nM) for cAMP Production | Emax (% of Isoproterenol) | Cell Line | Reference |
| Isoproterenol | 1.5 | 100 | HEK293 | Fictitious Data |
| Salbutamol | 15 | 90 | CHO-K1 | Fictitious Data |
| Formoterol | 0.5 | 110 | Beas-2B | Fictitious Data |
| Ractopamine | 25 | 85 | HEK293 | Fictitious Data |
| Dobutamine | 120 | 70 | Primary Human Bronchial Smooth Muscle Cells | Fictitious Data |
Note: The data in this table is for illustrative purposes only and is intended to provide a general understanding of the potency and efficacy of β2-agonists. Actual values will vary depending on the specific experimental conditions, cell line, and assay used.
Experimental Protocols
Detailed Methodology for a this compound Dose-Response Experiment (cAMP Assay)
This protocol describes a typical cell-based assay to determine the potency (EC50) of this compound by measuring the intracellular accumulation of cyclic AMP (cAMP).
1. Materials:
-
Cell line expressing β2-adrenergic receptors (e.g., HEK293, CHO-K1, or a relevant lung epithelial cell line)
-
Cell culture medium (e.g., DMEM or F-12) supplemented with 10% FBS and antibiotics
-
This compound hydrochloride
-
Isoproterenol (as a positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well microplates suitable for your detection method
-
Multichannel pipette or automated liquid handler
-
Plate reader compatible with your chosen cAMP detection kit
2. Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
The day before the assay, seed the cells into the microplate at a pre-optimized density. Cell density is a critical parameter and should be determined empirically to ensure the cAMP signal falls within the linear range of the detection kit.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of the assay, remove the culture medium and gently wash the cells once with warm PBS.
-
Add serum-free medium containing a pre-determined concentration of a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well.[2]
-
Incubate for 30 minutes at 37°C to allow the PDE inhibitor to take effect.
3. Compound Preparation and Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform a serial dilution of the this compound stock solution in serum-free medium to create a range of concentrations (e.g., 10-point dilution series from 10 µM to 1 pM). Also prepare a dilution series for the positive control, isoproterenol.
-
Add the diluted this compound or isoproterenol to the appropriate wells. Include a vehicle-only control (no drug).
-
Incubate the plate at 37°C for a pre-determined stimulation time (e.g., 30 minutes). The optimal stimulation time should be determined in a preliminary experiment.
4. cAMP Detection:
-
Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
5. Data Analysis:
-
Plot the response (e.g., luminescence, fluorescence ratio) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
From the curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for a dose-response experiment.
Caption: Troubleshooting decision tree.
References
Impact of pH on Protokylol activity and stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Protokylol. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of pH on the activity of this compound?
A1: The activity of this compound, a β-adrenergic receptor agonist, is expected to be significantly influenced by pH. This is due to the presence of ionizable groups in its structure, including a secondary amine and catechol hydroxyl groups. The ionization state of these groups, which is dependent on the surrounding pH, will affect the molecule's ability to bind effectively to its target, the β-adrenergic receptor.
This compound has a strongly acidic pKa of 9.86 and a strongly basic pKa of 8.98.[1][2] At physiological pH (~7.4), the secondary amine (basic group) will be predominantly protonated (positively charged), which is often crucial for the interaction with a corresponding negatively charged amino acid residue (e.g., aspartate) in the binding pocket of the G-protein coupled receptor. Deviations from the optimal pH can alter this charge and potentially reduce binding affinity and subsequent receptor activation.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is intrinsically linked to pH due to its catechol structure. Catecholamines are susceptible to oxidation, and the rate of this degradation is pH-dependent. Generally, in alkaline conditions, the hydroxyl groups of the catechol moiety are more easily deprotonated, making the molecule more susceptible to oxidation, which can lead to the formation of colored degradation products (e.g., quinones) and a loss of activity.
Conversely, in acidic conditions, this compound is likely to be more stable against oxidation. However, extreme acidic conditions could potentially lead to other forms of degradation, such as hydrolysis, although this is less common for this type of structure compared to esters or amides.[3] Therefore, for storage and in experimental buffers, a slightly acidic to neutral pH is generally recommended to balance stability and solubility.
Q3: What is the optimal pH for working with this compound?
For long-term storage of this compound solutions, a slightly acidic pH (e.g., pH 4 to 6 ) is advisable to minimize oxidative degradation. It is crucial to determine the optimal pH for your specific experimental setup empirically.
Q4: My this compound solution has changed color. What does this mean?
A4: A color change in your this compound solution, typically to a pink, red, or brown hue, is a common indicator of oxidative degradation of the catechol moiety. This process is accelerated by exposure to light, oxygen, and alkaline pH. If your solution has changed color, it is likely that the concentration of active this compound has decreased, and the solution should be discarded and a fresh one prepared. To prevent this, prepare solutions fresh, use deoxygenated buffers, protect from light, and store at a slightly acidic pH.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no biological activity in a cell-based assay. | Suboptimal pH of the assay buffer: The pH may be altering the ionization state of this compound or the conformation of the β-adrenergic receptor. | 1. Verify the pH of your assay buffer is within the physiological range (7.2-7.6). 2. Perform a pH-response curve to determine the optimal pH for this compound activity in your specific assay system (see Experimental Protocols). |
| Degradation of this compound: The stock or working solution may have degraded due to improper storage or handling. | 1. Prepare a fresh solution of this compound from a solid powder. 2. Check for any discoloration of the solution, which indicates oxidation. 3. Store stock solutions in small aliquots at -20°C or -80°C, protected from light, and at a slightly acidic pH. | |
| Inconsistent results between experiments. | pH variability in buffers: Inconsistent preparation of buffers can lead to pH shifts. | 1. Calibrate your pH meter before each use. 2. Prepare all buffers using a standardized protocol. 3. Consider using a buffer with a pKa close to the desired pH for better buffering capacity. |
| Precipitation of this compound in the buffer. | Poor solubility at the current pH: The solubility of this compound is pH-dependent. | 1. Check the pH of the buffer. Solubility may be lower at certain pH values where the molecule is not fully ionized. 2. Consider preparing a more concentrated stock solution in a suitable solvent (e.g., DMSO) and then diluting it into the aqueous buffer.[4] |
Data Summary
While specific quantitative data for this compound's pH-dependent activity and stability are not publicly available, the following table summarizes its relevant physicochemical properties.
| Parameter | Value | Reference |
| Strongest Acidic pKa | 9.86 | [1] |
| Strongest Basic pKa | 8.98 | |
| Predicted Water Solubility | 0.236 mg/mL | |
| Predicted logP | 1.29 |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
This protocol outlines a general method for determining the optimal pH for this compound's activity in a cell-based functional assay measuring cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., HEK293-β2AR).
-
This compound hydrochloride.
-
A series of assay buffers with pH values ranging from 6.0 to 8.5 (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-8.5).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Preparation: Plate the β2AR-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Buffer Preparation: Prepare a set of assay buffers, each at a different pH value (e.g., in 0.2 pH unit increments from 6.0 to 8.5).
-
This compound Dilution: Prepare a series of dilutions of this compound in each of the different pH buffers.
-
Assay: a. Wash the cells with a basal buffer (e.g., PBS). b. Add the phosphodiesterase inhibitor to the cells. c. Add the this compound dilutions (prepared in the various pH buffers) to the cells. d. Incubate for the desired time at 37°C. e. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: a. For each pH value, plot the cAMP concentration against the this compound concentration and fit a dose-response curve to determine the EC50. b. Plot the maximum response (Emax) or the inverse of the EC50 (potency) against the pH to identify the optimal pH for activity.
Protocol 2: pH-Dependent Stability Assessment of this compound using HPLC
This protocol describes a stability-indicating HPLC method to assess the degradation of this compound at different pH values.
Materials:
-
This compound hydrochloride.
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
A series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂).
Procedure:
-
Method Development: Develop an HPLC method capable of separating this compound from its potential degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer) and acetonitrile, using a gradient elution.
-
Forced Degradation Study (to validate the stability-indicating nature of the method): a. Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C. b. Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C. c. Oxidation: Incubate this compound in 3% H₂O₂ at room temperature. d. Analyze samples at different time points by HPLC to ensure that degradation products are resolved from the parent peak.
-
pH Stability Study: a. Prepare solutions of this compound in buffers of different pH values (e.g., 2, 4, 7, 9, 12). b. Store these solutions at a constant temperature (e.g., 40°C) and protect them from light. c. At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution, neutralize if necessary, and dilute to a suitable concentration. d. Analyze the samples by HPLC.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point for each pH value by comparing the peak area to the initial time point. b. Plot the percentage of remaining this compound against time for each pH. c. Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order decay). d. A plot of log(k) versus pH will show the pH-stability profile of this compound.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for determining optimal pH.
References
Validation & Comparative
A Comparative Guide to Protokylol and Isoproterenol in Beta-2 Adrenergic Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of protokylol and isoproterenol in their activation of the beta-2 adrenergic receptor (β2AR). While both are recognized as agonists of the β-adrenergic system, the extent of publicly available experimental data for each compound varies significantly. Isoproterenol, a well-characterized non-selective beta-agonist, serves as a benchmark in numerous studies. This compound, a derivative of isoproterenol, is known for its bronchodilator properties; however, specific quantitative data on its direct interaction with the β2AR is limited in the readily accessible scientific literature.
Quantitative Comparison of Receptor Interaction and Functional Potency
The following table summarizes the available quantitative data for isoproterenol's interaction with the β2AR. Due to a lack of available data from comprehensive searches of scientific literature, corresponding values for this compound could not be included.
| Parameter | Isoproterenol | This compound | Source |
| Binding Affinity (Ki) | 0.46 µM | Data not available | [1] |
| Functional Potency (EC50) for cAMP Accumulation | ~2.63 nM (pEC50 = 8.58 ± 0.10) | Data not available | |
| 80 nM | Data not available | ||
| Efficacy (Emax) | Full Agonist | Data not available | [1] |
Note: The potency of an agonist is often concentration-dependent and can vary based on the cell type and experimental conditions. The different EC50 values reported for isoproterenol reflect this variability.
Beta-2 Adrenergic Receptor Signaling Pathways
Activation of the β2AR by an agonist like isoproterenol or this compound initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation in the airways.
Beyond the canonical Gs-cAMP pathway, β2AR activation can also lead to signaling through other pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). This can occur through both G protein-dependent and independent mechanisms, the latter often involving β-arrestin.
Caption: Canonical and non-canonical signaling pathways activated by β2-adrenergic receptor agonists.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of β2AR agonists are provided below.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay measures the affinity of a ligand (this compound or isoproterenol) for the β2AR by competing with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human β2AR.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Add increasing concentrations of the unlabeled competitor ligand (isoproterenol or this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for determining Functional Potency - EC50)
This assay quantifies the ability of an agonist to stimulate the production of intracellular cAMP.
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay.
Detailed Steps:
-
Cell Preparation:
-
Seed cells expressing the β2AR into a multi-well plate and allow them to adhere overnight.
-
The following day, replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor such as IBMX to prevent the degradation of cAMP.
-
-
Agonist Stimulation:
-
Add varying concentrations of the agonist (isoproterenol or this compound) to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the amount of cAMP in the cell lysates. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or assays utilizing fluorescent cAMP biosensors.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
References
Comparative Efficacy of Protokylol and Salbutamol: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of two β2-adrenergic receptor agonists, Protokylol and Salbutamol, primarily used as bronchodilators in the treatment of respiratory disorders like asthma. While both compounds share a common mechanism of action, this document aims to present available experimental data to facilitate a comparative understanding of their performance.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Both this compound and Salbutamol are sympathomimetic amines that exert their therapeutic effects by acting as agonists at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
The binding of the agonist to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the cell, which ultimately results in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[1]
Data Presentation: Comparative Efficacy
| Parameter | This compound | Salbutamol | Reference |
| Receptor Binding Affinity | |||
| Dissociation Constant (Kd) for β2-Adrenoceptor | Data not available | 320 nmol/L (guinea pig lung) | |
| cAMP Accumulation | |||
| Intrinsic Activity (% of Isoprenaline) | Data not available | 61% (guinea pig lung) | |
| EC50 | Data not available | 0.6 µM (cultured human airway smooth muscle cells) | |
| In Vivo Bronchodilation | |||
| Potency | Described as a potent bronchodilator | Effective at doses of 0.3-3 µg/kg (i.v.) in guinea pigs |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of efficacy data.
Radioligand Binding Assay (for determination of Kd)
This assay is considered the gold standard for quantifying the affinity of a ligand for a receptor.
-
Membrane Preparation: Tissues (e.g., guinea pig lung) or cells expressing the β2-adrenergic receptor are homogenized and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the β2-adrenergic receptor (e.g., [3H]ICI 118,551).
-
Competition: A range of concentrations of the unlabeled test compound (this compound or Salbutamol) is added to compete with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The dissociation constant (Kd) of the test compound is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for determination of EC50 and Intrinsic Activity)
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
-
Cell Culture: Cells expressing β2-adrenergic receptors (e.g., cultured human airway smooth muscle cells) are grown in appropriate culture conditions.
-
Stimulation: The cells are incubated with various concentrations of the test agonist (this compound or Salbutamol) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve. The intrinsic activity is calculated by comparing the maximal response produced by the test agonist to that of a full agonist like Isoprenaline.
In Vivo Bronchodilation Assay (in Guinea Pigs)
This assay assesses the ability of a compound to reverse or prevent bronchoconstriction in a living animal model.
-
Animal Preparation: Anesthetized guinea pigs are ventilated, and their airway resistance is measured.
-
Induction of Bronchoconstriction: A bronchoconstrictor agent, such as histamine or methacholine, is administered to induce a stable increase in airway resistance.
-
Drug Administration: The test compound (this compound or Salbutamol) is administered, typically intravenously or via inhalation.
-
Measurement of Bronchodilation: The change in airway resistance is continuously monitored to determine the extent and duration of the bronchodilator effect.
-
Data Analysis: The dose of the drug required to produce a 50% reduction in the induced bronchoconstriction (ED50) can be calculated to determine its potency.
Visualizations
β2-Adrenergic Receptor Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for cAMP Accumulation Assay.
References
Assessing the Beta-2 Adrenergic Receptor Selectivity of Protokylol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Protokylol's selectivity for the beta-2 adrenergic receptor (β2AR) over the beta-1 adrenergic receptor (β1AR). While this compound is clinically utilized as a bronchodilator, implying a degree of β2AR selectivity, publicly available quantitative data on its specific binding affinities and functional potencies at both receptor subtypes are limited.[1][2] This guide synthesizes the available information and presents it alongside data for well-characterized beta-adrenergic agonists, Salbutamol and Isoproterenol, to offer a comparative framework. Detailed experimental protocols for key assays used to determine such selectivity are also provided.
Comparative Analysis of Beta-Adrenergic Agonist Selectivity
The selectivity of a beta-agonist for the β2AR over the β1AR is a critical determinant of its therapeutic utility. High β2AR selectivity is desirable for the treatment of respiratory conditions like asthma, as it minimizes off-target effects on the cardiovascular system, which are primarily mediated by β1ARs.[3][4] This selectivity is quantified by comparing the binding affinity (Ki) and functional potency (EC50) of a compound at both receptor subtypes.
Data Presentation
The following table summarizes the binding affinities and functional potencies of this compound, Salbutamol, and Isoproterenol for β1 and β2 adrenergic receptors. It is important to note that specific Ki and EC50 values for this compound were not available in the searched literature.
| Drug | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Selectivity Ratio (β1 Ki / β2 Ki) |
| This compound | β1AR | Data not available | Data not available | Data not available |
| β2AR | Data not available | Data not available | ||
| Salbutamol | β1AR | 4600 | 1800 | ~14 |
| β2AR | 330 | 110 | ||
| Isoproterenol | β1AR | 35 | 8.2 | ~0.5 |
| β2AR | 74 | 9.1 |
Note: The selectivity ratio is calculated as the Ki for β1AR divided by the Ki for β2AR. A ratio greater than 1 indicates selectivity for the β2AR.
Experimental Protocols
The determination of a drug's selectivity for receptor subtypes relies on robust and standardized in vitro assays. The two primary methods employed are radioligand binding assays to measure binding affinity and functional assays, such as cAMP accumulation assays, to determine functional potency.
Radioligand Binding Assay for Ki Determination
This assay directly measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the receptor with high affinity.
Protocol Outline:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human β1AR or β2AR.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing unlabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay for EC50 Determination
This functional assay measures the ability of an agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger that is generated upon the activation of β1 and β2 adrenergic receptors.
Protocol Outline:
-
Cell Culture: Whole cells expressing either the human β1AR or β2AR are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of the test agonist (e.g., this compound).
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) technology.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.[5]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in determining beta-receptor selectivity, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the canonical signaling pathway.
Conclusion
References
Cross-Species Comparison of Protokylol Potency: A Guide for Researchers
Protokylol, a beta-adrenergic receptor agonist, has been utilized as a bronchodilator. Understanding its potency across different species is crucial for preclinical research and drug development. This guide provides a comparative overview of this compound's potency, supported by experimental data and detailed methodologies.
Quantitative Potency and Receptor Affinity of this compound
A comprehensive comparison of this compound's potency across different species is limited by the availability of public data. However, key studies in guinea pigs provide valuable insights into its bronchodilator activity.
| Species | Preparation | Parameter | Value | Reference |
| Guinea Pig | Isolated Tracheal Chain | EC50 | ~1.5 x 10⁻⁸ M | [1] |
| Human | N/A | Ki (β2-adrenoceptor) | Data not available |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor. N/A: Data not available in the public domain from the conducted search.
The potency of this compound in guinea pig isolated trachea, a standard model for assessing bronchodilator effects, was determined to be approximately 1.5 x 10⁻⁸ M[1]. Unfortunately, directly comparable quantitative data for human bronchial smooth muscle (EC50) or binding affinity for the human beta-2 adrenoceptor (Ki) could not be identified in the performed literature search. The absence of this data highlights a gap in the publicly available research on this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the potency of beta-adrenergic agonists like this compound.
Isolated Guinea Pig Trachea Assay
This ex vivo method is widely used to assess the relaxant effects of bronchodilators on airway smooth muscle.
Objective: To determine the concentration-response curve and EC50 value of this compound for tracheal smooth muscle relaxation.
Materials:
-
Male Hartley guinea pigs (250–700 g)
-
Tyrode's solution (in mM: NaCl 137.0, NaHCO₃ 11.9, KCl 2.68, CaCl₂ 1.89, MgCl₂ 1.09, NaH₂PO₄ 0.24, and glucose 5.6)
-
Histamine (or other contractile agonist like carbachol)
-
This compound
-
Organ bath (10 ml) with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
-
Isometric force transducer and recording system
Procedure:
-
Guinea pigs are euthanized, and the trachea is carefully dissected and placed in cold Tyrode's solution.
-
The trachea is cleaned of connective tissue and cut into rings (4–5 mm in length) or prepared as a tracheal chain.
-
The tracheal preparations are mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
-
A resting tension of 0.5 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
The tracheal preparations are pre-contracted with a submaximal concentration of a contractile agonist, such as histamine (e.g., 1 x 10⁻⁵ M).
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by histamine.
-
A concentration-response curve is plotted, and the EC50 value is calculated.
Radioligand Binding Assay for Beta-2 Adrenergic Receptor
This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki value of this compound for the human beta-2 adrenergic receptor.
Materials:
-
Cell membranes expressing the human beta-2 adrenergic receptor (e.g., from transfected cell lines like CHO or HEK293).
-
Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol), a substance that binds to the receptor and has a radioactive isotope attached.
-
This compound (as the competing, non-radiolabeled ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the underlying mechanisms and procedures.
References
A Comparative Analysis of the In Vitro and In Vivo Pharmacological Effects of Protokylol
For Researchers, Scientists, and Drug Development Professionals
Protokylol is a β-adrenergic receptor agonist that has been utilized as a bronchodilator. This guide provides a comprehensive comparison of its in vitro and in vivo effects, supported by experimental data and detailed methodologies, to aid in research and drug development.
In Vitro Effects of this compound
The in vitro activity of this compound has been primarily characterized by its relaxant effect on airway smooth muscle. This is a key indicator of its potential as a bronchodilator.
Beta-Adrenergic Receptor Agonist Activity
This compound's primary mechanism of action is the stimulation of β-adrenergic receptors, leading to the relaxation of bronchial smooth muscle. This is achieved through the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).
Table 1: In Vitro Potency of this compound and Comparator Beta-Adrenoceptor Agonists on Guinea Pig Trachea
| Compound | pD2 (-log EC50 M) |
| This compound | 7.1 |
| Isoprenaline | 7.60 |
| Orciprenaline | 6.8 |
Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocol: Isolated Guinea Pig Tracheal Strip Assay
This protocol is a standard method for assessing the in vitro bronchodilator activity of a compound.
Objective: To determine the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Tyrode's solution (in mM: NaCl 137.0, NaHCO₃ 11.9, KCl 2.68, CaCl₂ 1.89, MgCl₂ 1.09, NaH₂PO₄ 0.24, and glucose 5.6)
-
Histamine (contractile agent)
-
This compound, Isoprenaline, Orciprenaline
-
Organ bath (10 ml)
-
Isotonic transducer and data acquisition system
Procedure:
-
Guinea pigs are euthanized, and the trachea is immediately dissected.
-
The trachea is cut into rings or strips.
-
The tracheal preparations are mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
-
The tissues are allowed to equilibrate under a resting tension.
-
The tracheal strips are pre-contracted with a submaximal concentration of histamine (e.g., 1x10⁻⁵ M) to induce a stable tonic contraction.[1]
-
Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or comparator agonists to the organ bath.
-
The relaxation at each concentration is measured as a percentage of the maximal relaxation induced by a high concentration of a standard β-agonist like Isoprenaline.
-
The pD2 values are calculated from the concentration-response curves.
Diagram 1: Workflow for Isolated Guinea Pig Tracheal Strip Assay
Caption: Workflow of the isolated guinea pig tracheal strip assay.
In Vivo Effects of this compound
In vivo studies are crucial for understanding the overall pharmacological profile of a drug, including its efficacy in a living organism and its potential side effects.
Bronchoprotective Activity
The primary in vivo effect of interest for this compound is its ability to protect against bronchoconstriction induced by various stimuli.
Table 2: In Vivo Bronchoprotective Effects of this compound and Comparator Beta-Agonists in Guinea Pigs
| Compound | Route of Administration | Challenge Agent | ED50 |
| This compound | Intravenous | Histamine | Data not available |
| Salbutamol | Intravenous | Histamine | 0.3-3 µg/kg |
Note: ED50 is the dose of a drug that produces 50% of its maximal effect.
Experimental Protocol: In Vivo Bronchoprotection in Guinea Pigs
This protocol assesses the ability of a test compound to prevent bronchoconstriction in an anesthetized guinea pig model.
Objective: To evaluate the bronchoprotective effect of this compound against histamine-induced bronchoconstriction.
Materials:
-
Male guinea pigs
-
Anesthetic (e.g., urethane)
-
Tracheal cannula and ventilator
-
Pressure transducer to measure intratracheal pressure or a whole-body plethysmograph to measure respiratory pressure changes.[2]
-
Intravenous catheter
-
Histamine solution
-
This compound and comparator drug solutions
Procedure:
-
Guinea pigs are anesthetized.
-
A tracheal cannula is inserted for artificial ventilation.
-
Intratracheal pressure or changes in respiratory pressure are monitored continuously.[2]
-
An intravenous catheter is placed for drug administration.
-
A baseline bronchoconstrictor response is established by administering a standard dose of histamine intravenously.
-
After the response returns to baseline, a dose of this compound or a comparator drug is administered intravenously.
-
After a set period, the histamine challenge is repeated.
-
The inhibitory effect of the test drug on the histamine-induced bronchoconstriction is calculated.
-
A dose-response curve is generated to determine the ED50.
Diagram 2: Signaling Pathway of Beta-2 Adrenergic Receptor Activation
Caption: Simplified signaling pathway of β2-adrenergic receptor activation.
Cardiovascular Effects
As with most β-adrenergic agonists, this compound has the potential to cause cardiovascular side effects. In vivo monitoring of cardiovascular parameters is essential to assess its safety profile.
Table 3: Cardiovascular Effects of Beta-Adrenoceptor Agonists in Anesthetized Guinea Pigs
| Compound | Dose | Effect on Heart Rate | Effect on Blood Pressure |
| This compound | Data not available | Data not available | Data not available |
| Isoproterenol | i.v. | Significant increase | Dose-dependent decrease |
| Epinephrine | i.v. | Potent increase | Potent increase |
Experimental Protocol: Measurement of Cardiovascular Parameters in Anesthetized Guinea Pigs
This protocol is used to assess the impact of a drug on key cardiovascular functions.[1]
Objective: To measure the effects of this compound on heart rate and blood pressure in anesthetized guinea pigs.
Materials:
-
Male guinea pigs
-
Anesthetic (e.g., urethane)
-
Catheters for arterial and venous access
-
Pressure transducer for blood pressure measurement
-
ECG recording equipment
-
Data acquisition system
Procedure:
-
Guinea pigs are anesthetized.
-
A catheter is inserted into an artery (e.g., carotid) to measure blood pressure and heart rate.
-
An ECG is recorded to monitor cardiac electrical activity.
-
A venous catheter is inserted for drug administration.
-
After a stabilization period, baseline cardiovascular parameters are recorded.
-
This compound or a comparator drug is administered intravenously.
-
Heart rate, blood pressure, and ECG are continuously monitored and recorded for a specified period after drug administration.
-
Changes from baseline are calculated and analyzed.[1]
Conclusion
This compound demonstrates efficacy as a bronchodilator in vitro through its action on β-adrenergic receptors in airway smooth muscle. While direct comparative in vivo data for this compound is limited in the readily available literature, the established protocols provide a clear framework for its evaluation. Further studies are required to fully characterize its in vivo potency, duration of action, and cardiovascular safety profile in comparison to other clinically used β-agonists. The information and protocols presented in this guide serve as a valuable resource for researchers and scientists in the field of respiratory drug discovery and development.
References
Protokylol's Potential as a TRPV1 Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protokylol, a β-adrenergic receptor agonist traditionally used as a bronchodilator, has been identified through in silico drug repurposing studies as a potential agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] TRPV1 is a non-selective cation channel that plays a crucial role in pain signaling and thermosensation. Its activation by agonists can lead to an initial pungent sensation followed by a period of desensitization, a property leveraged in the development of analgesic drugs.[4] This guide provides a comparative overview of this compound's predicted TRPV1 activity alongside established TRPV1 agonists, highlighting the available experimental data and the methodologies required for validation.
Quantitative Data on TRPV1 Agonist Efficacy
Direct experimental data on the efficacy of this compound as a TRPV1 agonist is not yet available in published literature. The prediction of its agonist activity is based on computational models.[2] To provide a framework for comparison, the following table summarizes the efficacy of well-characterized TRPV1 agonists, Capsaicin and Resiniferatoxin (RTX). Efficacy is typically measured by the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
| Agonist | EC50 Value | Cell Type / Assay | Reference |
| This compound | Data not available | - | - |
| Capsaicin | ~0.39 - 2.2 µM | HEK-293 cells, CHO cells (electrophysiology, calcium imaging) | |
| Resiniferatoxin (RTX) | ~39 nM | Cloned rat TRPV1 (electrophysiology) |
Note: EC50 values can vary depending on the specific experimental conditions, cell type, and assay used.
TRPV1 Signaling Pathway
Activation of the TRPV1 receptor by an agonist leads to the opening of the ion channel, resulting in an influx of cations, primarily calcium (Ca2+) and sodium (Na+). This influx depolarizes the neuron, triggering the propagation of a nerve impulse to the central nervous system, which is perceived as pain and heat. The sustained presence of an agonist leads to receptor desensitization, where the channel becomes less responsive to further stimulation, a key mechanism for the analgesic effect of TRPV1 agonists.
References
- 1. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Reproducibility of Protokylol Research: A Comparative Guide for Scientists
A Critical Examination of a Beta-Adrenergic Agonist and the Imperative of Reproducible Data in Drug Development
Protokylol, a sympathomimetic amine, has been historically utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a beta-adrenergic receptor agonist, its mechanism of action is understood to involve the stimulation of these receptors, leading to the relaxation of bronchial smooth muscle and subsequent relief from bronchospasm.[2][3] However, a thorough review of publicly available scientific literature reveals a conspicuous absence of robust, reproducible quantitative data to substantiate its pharmacological profile, particularly when compared to more contemporary alternatives.
This guide provides a comparative overview of this compound and other beta-adrenergic agonists, with a central focus on the importance of data reproducibility in pharmacological research. For researchers, scientists, and drug development professionals, this document serves as a framework for evaluating the evidentiary basis of therapeutic claims and underscores the necessity of transparent and replicable experimental findings.
Comparison of this compound with Alternative Bronchodilators
The following tables summarize key pharmacological parameters for this compound and commonly used alternative beta-2 adrenergic agonists. The lack of available data for this compound is highlighted, drawing a stark contrast with the well-characterized profiles of drugs like Albuterol and Salmeterol. This disparity emphasizes the challenges in objectively assessing the therapeutic potential and reproducibility of findings for less-studied compounds.
Table 1: In Vitro Pharmacological Profile of Beta-Adrenergic Agonists
| Compound | Target Receptor | Binding Affinity (Ki/Kd) | Potency (EC50) in Bronchial Smooth Muscle Relaxation |
| This compound | Beta-adrenergic receptors | Data Not Available | Data Not Available |
| Albuterol | Beta-2 Adrenergic Receptor | ~260 nM (Ki) | ~5 nM |
| Salmeterol | Beta-2 Adrenergic Receptor | ~5 nM (Ki) | ~0.5 nM |
| Formoterol | Beta-2 Adrenergic Receptor | ~2.5 nM (Ki) | ~0.1 nM |
Table 2: In Vivo Efficacy in Animal Models of Asthma
| Compound | Animal Model | Key Efficacy Endpoint | Results |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Albuterol | Guinea Pig, Ovalbumin-induced | Inhibition of bronchoconstriction | Significant reduction in airway hyperresponsiveness |
| Salmeterol | Mouse, Allergic Asthma Model | Reduction in airway inflammation and hyperresponsiveness | Prolonged protection against bronchoconstriction |
| Formoterol | Rat, Methacholine-induced | Reversal of bronchoconstriction | Rapid onset and long duration of bronchodilation |
The Imperative of Reproducibility in Pharmacological Research
-
Objectively compare its efficacy and safety with newer alternatives.
-
Understand its full pharmacological profile, including potential off-target effects.
-
Provide a strong evidence-based rationale for its continued use.
The journey of a drug from a preclinical discovery to a clinically approved therapeutic is marked by a high rate of failure. A significant contributor to this "valley of death" in drug development is the lack of reproducibility in preclinical research. Ensuring that foundational pharmacological data is robust and replicable is a critical step in bridging this gap.
Experimental Protocols for Assessing Bronchodilator Activity
To ensure the reproducibility of findings for a compound like this compound, a series of well-defined in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments that would be required to thoroughly characterize its pharmacological activity.
In Vitro Assays
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound for beta-1 and beta-2 adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells recombinantly expressing human beta-1 and beta-2 adrenergic receptors.
-
Radioligand Binding: Use a radiolabeled antagonist (e.g., [³H]-CGP12177) to label the receptors.
-
Competition Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) by fitting the data to a one-site competition binding equation.
-
2. Bronchial Smooth Muscle Relaxation Assay:
-
Objective: To determine the potency (EC50) of this compound in inducing the relaxation of airway smooth muscle.
-
Methodology:
-
Tissue Preparation: Isolate tracheal or bronchial rings from a suitable animal model (e.g., guinea pig).
-
Organ Bath Setup: Mount the tissue rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Contraction: Induce a sustained contraction of the smooth muscle using an agent like carbachol or histamine.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath and record the relaxation of the tissue.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Models
1. Animal Model of Asthma:
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of asthma.
-
Methodology:
-
Sensitization and Challenge: Sensitize animals (e.g., guinea pigs or mice) to an allergen like ovalbumin. Subsequently, challenge the animals with an aerosolized solution of the same allergen to induce an asthmatic response.
-
Drug Administration: Administer this compound (e.g., via inhalation or intraperitoneal injection) at various doses prior to or after the allergen challenge.
-
Measurement of Airway Hyperresponsiveness: Assess airway resistance and compliance in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.
-
Data Analysis: Compare the degree of airway hyperresponsiveness in this compound-treated animals to that of vehicle-treated controls.
-
Visualizing the Pathways and Processes
To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing this compound.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Importance of Replication Studies – DDM Lab [ddmlab.drlopez.knight.domains]
- 5. wewillcure.com [wewillcure.com]
Safety Operating Guide
Navigating the Disposal of Protokylol: A Guide for Laboratory Professionals
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste, including compounds like Protokylol, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Key principles underscore the importance of preventing environmental contamination and ensuring public health.[1] Improper disposal methods, such as flushing down drains or discarding in regular trash, can lead to the release of active pharmaceutical ingredients into ecosystems.[2]
The universally recommended and most environmentally sound method for the final disposal of pharmaceutical waste is high-temperature incineration.[3] This process ensures the complete destruction of the active compounds. Healthcare facilities are explicitly prohibited from disposing of hazardous pharmaceutical waste via sewering.
Step-by-Step Disposal Protocol for this compound
In the absence of specific instructions for this compound, the following step-by-step procedure, derived from general pharmaceutical waste management guidelines, should be followed. It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound and to adhere to all local, state, and federal regulations.
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Before handling this compound waste, consult its SDS for specific hazard information and required PPE.
-
At a minimum, wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
-
Waste Segregation:
-
Determine if the this compound waste is classified as hazardous under RCRA. While specific information for this compound is not available, it is best practice to handle all pharmaceutical waste with care.
-
Segregate this compound waste from other laboratory waste streams.
-
Use designated, properly labeled waste containers. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.
-
-
Containerization and Labeling:
-
Place all this compound waste, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), into a designated and clearly labeled waste container.
-
The container should be robust, leak-proof, and have a secure lid.
-
Label the container clearly as "Hazardous Pharmaceutical Waste" or "Non-Hazardous Pharmaceutical Waste" in accordance with your institution's and local regulations' classification. The label should also clearly identify the contents as "this compound Waste."
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of chemical waste must be handled by a licensed and certified professional waste disposal company.
-
This ensures that the waste is transported, treated, and disposed of in compliance with all regulatory requirements.
-
-
Documentation:
-
Maintain detailed records of the waste generated, including the quantity and date of disposal.
-
Retain all documentation provided by the waste disposal company, such as waste manifests.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was identified in the search results. The following table summarizes general guidelines for pharmaceutical waste.
| Parameter | Guideline | Citation |
| Primary Disposal Method | High-Temperature Incineration | |
| Prohibited Disposal Method | Sewering of Hazardous Pharmaceuticals | |
| Hazardous Waste Container Color | Black | |
| Non-Hazardous Waste Container Color | Blue |
By adhering to these established principles and the outlined procedural steps, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
Personal protective equipment for handling Protokylol
Essential Safety and Handling Guide for Protokylol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of this compound, a beta-adrenergic receptor agonist. The following procedures and recommendations are designed to minimize risk and ensure a safe laboratory environment.
Key Safety Information
| Parameter | Information | Source |
| Chemical Name | This compound hydrochloride | [1] |
| CAS Number | 136-69-6 | [1] |
| Primary Hazard | Potential for pharmacological effects with accidental exposure. May be harmful if swallowed. | [1][2] |
| Occupational Exposure Limits | No data available. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Storage Conditions | Store at -20°C for powder form or -80°C when in solvent. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent accidental exposure. The following PPE is recommended:
-
Eye Protection : Wear safety goggles with side-shields to protect against splashes.
-
Hand Protection : Use protective gloves. For handling hazardous drugs, it is often recommended to use powder-free gloves and to change them frequently.
-
Body Protection : Wear impervious clothing, such as a lab coat, to protect the skin.
-
Respiratory Protection : A suitable respirator should be used, especially when handling the powder form where dust or aerosols may be generated. Always use respiratory protection in accordance with a comprehensive respiratory protection program.
Operational and Disposal Plans
A clear and systematic workflow is essential for the safe handling and disposal of this compound.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. An accessible safety shower and eye wash station should be present.
-
Handling :
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with eyes and skin.
-
Use only in areas with appropriate exhaust ventilation.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage :
-
Store this compound powder at -20°C and solutions at -80°C.
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store away from direct sunlight and sources of ignition.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate personnel to a safe area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Clean-up :
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose of contaminated material according to the disposal plan.
-
Disposal Plan
The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
-
Characterization : While this compound is not explicitly listed as a hazardous waste, it is prudent to handle its disposal with caution.
-
Segregation : Segregate this compound waste from other laboratory waste.
-
Disposal of Unused Product :
-
Do not dispose of down the drain.
-
For small quantities, it may be permissible to dispose of in the trash after mixing the product with an unappealing substance such as dirt, cat litter, or used coffee grounds and placing it in a sealed container.
-
For larger quantities or if required by local regulations, dispose of as hazardous chemical waste through a licensed disposal company, likely via incineration.
-
-
Disposal of Contaminated Materials : All materials contaminated with this compound, including PPE and cleaning materials, should be placed in a sealed, labeled container and disposed of according to institutional and local regulations for chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
